molecular formula C18H23NO5 B3063667 T-0509 CAS No. 75241-20-2

T-0509

Numéro de catalogue: B3063667
Numéro CAS: 75241-20-2
Poids moléculaire: 333.4 g/mol
Clé InChI: DIPGFXJERHNAQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

T-0509, also known as this compound, is a useful research compound. Its molecular formula is C18H23NO5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

75241-20-2

Formule moléculaire

C18H23NO5

Poids moléculaire

333.4 g/mol

Nom IUPAC

4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C18H23NO5/c1-23-17-6-3-12(9-18(17)24-2)7-8-19-11-16(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3

Clé InChI

DIPGFXJERHNAQQ-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC

Synonymes

1-(3,4-dimethoxyphenethylamino)-2-(3,4-dihydroxyphenyl)ethanol
RP333
RP333, (R)-isomer
RP333, dihydrochloride, (+)-isomer
RP333, hydrochloride
T 0509
T-0509

Origine du produit

United States

Foundational & Exploratory

T-0509 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

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Mapping Molecular Interactions

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I've been digging into the "T-0509 mechanism of action," and it's looking a bit complex. The first search pointed mostly towards Favipiravir, but DSP-0509 also popped up. Now, S-0509 and KYS05090 are on the radar too. My current focus is differentiating these compounds and their properties.

Differentiating Compounds of Interest

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T-0509 discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that "T-0509" does not correspond to a single, well-defined chemical entity within the public domain of drug discovery and development. Search results have yielded information on several distinct compounds with similar alphanumeric designations, each with unique therapeutic targets and research contexts. These include S-0509, a gastrin receptor antagonist; AMG 509, a therapy for prostate cancer; SR9009, an anti-influenza agent; and KYS05090, a calcium channel blocker. The breadth of these findings suggests that "this compound" may be an internal, unpublished designation, a typographical error, or a reference to a compound not yet widely documented in publicly accessible scientific databases.

To provide a comprehensive and accurate technical guide on the discovery and synthesis of a specific compound, clarification is required to identify the precise molecule of interest. Without this specificity, a detailed report on experimental protocols, quantitative data, and signaling pathways cannot be accurately generated.

Therefore, we request further details to identify the correct compound. Please specify the therapeutic area, mechanism of action, or any other relevant information that can distinguish the intended "this compound" from the similarly named molecules identified in the literature. Upon receiving this clarification, a detailed technical whitepaper will be prepared to meet the requirements of researchers, scientists, and drug development professionals.

T-0509: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of the Selective β1-Adrenergic Receptor Agonist T-0509.

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, a potent and selective full agonist of the β1-adrenergic receptor. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's structure, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound, identified by its IUPAC name (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol , is a catecholamine derivative with a well-defined stereochemistry that is crucial for its selective interaction with the β1-adrenergic receptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol[1]
Molecular Formula C18H23NO5
Molecular Weight 333.38 g/mol
Canonical SMILES COC1=C(C=C(C=C1)CCNC--INVALID-LINK--O)OCSelf-generated based on IUPAC name

Note: The SMILES string was generated based on the provided IUPAC name to represent the (R)-enantiomer.

Pharmacological Properties and Mechanism of Action

This compound is a selective full agonist for the β1-adrenergic receptor. Its primary mechanism of action involves the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway through its specific binding to β1-receptors, which are predominantly found in cardiac tissue. This activation leads to an increase in myocardial contractility.

Table 2: Pharmacological Activity of this compound

ParameterValueDescriptionSource
Receptor Selectivity β1 >> β2 > β3Exhibits 11-fold and 97-fold greater Ki values for β2- and β3-adrenoceptors, respectively, compared with β1-adrenoceptors.[1]
Functional Activity Full AgonistBehaves as a full agonist at the β1-adrenergic receptor.
pD2 8.27A measure of the potency of the agonist.
Antagonism Competitively antagonized by atenolol (pA2 = 7.53)The positive inotropic effect is blocked by the β1-selective antagonist atenolol.
Adenylyl Cyclase Stimulation (vs. Isoproterenol) 85% (β1), 96% (β2)Maximal stimulatory effect on adenylyl cyclase in cell membranes expressing β1- or β2-adrenoceptors, relative to the non-selective agonist isoproterenol.[1]
Signaling Pathway

The binding of this compound to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway is central to the compound's pharmacological effects.

T0509_Signaling_Pathway T0509 This compound Beta1AR β1-Adrenergic Receptor (GPCR) T0509->Beta1AR Binds to G_protein Gs Protein (α, β, γ subunits) Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Myocardial Contractility PKA->Cellular_Response Phosphorylates downstream targets leading to

This compound β1-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Receptor Selectivity

This assay is used to determine the binding affinity (Ki) of this compound for different adrenergic receptor subtypes.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing β1, β2, or β3 receptors start->prep incubate Incubate membranes with a radioligand (e.g., [125I]iodocyanopindolol) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki values measure->analyze end End analyze->end

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell lines (e.g., COS-7 or CHO-K1) are transiently transfected to express specific β-adrenergic receptor subtypes (β1, β2, or β3). The cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Assay: The membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [125I]iodocyanopindolol).

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding sites.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, the second messenger in the β-adrenergic signaling pathway.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing β1 or β2-adrenergic receptors are prepared.

  • Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg2+ (a cofactor), and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Stimulation: The reaction is initiated by the addition of varying concentrations of this compound or a standard agonist like isoproterenol.

  • cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.

  • Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of this compound. The maximal response (Emax) and the concentration producing 50% of the maximal response (EC50) are determined. The efficacy of this compound is often expressed as a percentage of the maximal response induced by a full agonist like isoproterenol.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the β1-adrenergic receptor. Its high selectivity and full agonist activity make it a suitable candidate for investigating the downstream effects of β1-adrenergic stimulation in various cellular and in vivo models. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and development efforts in the field of cardiovascular pharmacology.

References

In Vitro Characterization of T-0509 (DSP-0509/Guretolimod): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro characterization of T-0509, a novel small molecule Toll-like receptor 7 (TLR7) agonist. For clarity, this document will refer to the compound as DSP-0509 or its non-proprietary name, Guretolimod, as this is the designation most frequently used in the scientific literature. The initial broad search for "this compound" yielded multiple compounds; this guide focuses on the TLR7 agonist DSP-0509 due to the greater availability of public domain data. DSP-0509 is a synthetic, systemically available compound with potential applications in immuno-oncology.[1] This document summarizes its in vitro activity, details the experimental protocols used for its characterization, and visualizes its mechanism of action.

Quantitative In Vitro Data

The in vitro potency and selectivity of DSP-0509 have been determined using cell-based reporter assays. The following tables summarize the key quantitative data.

Table 1: TLR7 Agonist Activity of DSP-0509

TargetCell LineAssay TypeParameterValueReference
Human TLR7HEK293NF-κB ReporterEC50316 nM[2]
Human TLR7HEK293NF-κB/SEAP ReporterEC50515 nM[3]
Murine TLR7HEK293NF-κB/SEAP ReporterEC5033 nM[3]

Table 2: TLR Selectivity of DSP-0509

TargetCell LineAssay TypeParameterValueReference
Human TLR8HEK293Reporter AssayEC50> 10 µM[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are representative of standard methods used in the field for characterizing TLR7 agonists.

TLR7 Reporter Gene Assay

This assay is used to determine the potency and selectivity of compounds that activate the TLR7 signaling pathway.

Objective: To quantify the agonist activity of DSP-0509 on human and murine TLR7.

Principle: HEK293 cells, which do not endogenously express most TLRs, are engineered to stably express a specific TLR (e.g., human TLR7, murine TLR7, or human TLR8) and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP or Luciferase) under the control of a promoter responsive to a key transcription factor in the TLR signaling pathway, such as NF-κB.[3] Upon activation of the TLR by an agonist, the downstream signaling cascade leads to the activation of the transcription factor, which in turn drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the extent of TLR activation and can be quantified using a colorimetric or luminescent substrate.

Materials:

  • HEK293 cells stably expressing human TLR7, murine TLR7, or human TLR8, and an NF-κB-inducible reporter gene.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, antibiotics).

  • DSP-0509 stock solution (e.g., 10 mM in DMSO).

  • Assay plates (96-well, flat-bottom, sterile).

  • Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP).

  • Plate reader capable of measuring absorbance or luminescence.

Procedure:

  • Cell Seeding: On the day prior to the assay, seed the HEK293 reporter cells into 96-well plates at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of DSP-0509 in culture medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).[4]

  • Cell Treatment: Add 100 µL of the diluted DSP-0509 solutions to the appropriate wells of the cell plate. Include vehicle control (medium with DMSO) and a positive control (a known TLR7 agonist).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Reporter Gene Quantification:

    • For SEAP reporter assays, collect a small aliquot of the cell culture supernatant.

    • Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.

    • Incubate at 37°C for a specified time (e.g., 1-3 hours).

    • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

  • Data Analysis: Plot the absorbance values against the logarithm of the DSP-0509 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Cytokine Induction Assay in Human PBMCs

This assay assesses the ability of a compound to induce the production of cytokines from primary human immune cells.

Objective: To measure the induction of pro-inflammatory cytokines and Type I interferons by DSP-0509 in human peripheral blood mononuclear cells (PBMCs).

Principle: PBMCs are a mixed population of immune cells, including plasmacytoid dendritic cells (pDCs) which are major producers of Type I interferons upon TLR7 activation.[2] When incubated with a TLR7 agonist like DSP-0509, these cells become activated and secrete a variety of cytokines. The levels of these secreted cytokines in the cell culture supernatant can be quantified using methods such as ELISA or multiplex bead-based assays (e.g., Luminex).[3]

Materials:

  • Freshly isolated human PBMCs from healthy donors.

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • DSP-0509 stock solution (e.g., 10 mM in DMSO).

  • Assay plates (96-well, round-bottom, sterile).

  • Positive control (e.g., another TLR7 agonist or LPS).

  • Cytokine quantification kits (e.g., ELISA or multiplex assay kits for IFN-α, TNF-α, IL-6, etc.).

  • Plate reader for the chosen cytokine detection method.

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in culture medium and seed them into 96-well round-bottom plates at a density of 1-2 x 10^5 cells per well in 100 µL.

  • Compound Preparation: Prepare a serial dilution of DSP-0509 in culture medium.

  • Cell Treatment: Add 100 µL of the diluted DSP-0509 solutions to the PBMC cultures. Include vehicle and positive controls.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's protocols.

  • Data Analysis: Plot the cytokine concentrations against the logarithm of the DSP-0509 concentration to generate dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of DSP-0509 and the workflows of the key in vitro experiments.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSP-0509 DSP-0509 TLR7 TLR7 DSP-0509->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappa_B_nuc->Cytokines Gene Transcription IFNs Type I Interferons (IFN-α) IRF7_nuc->IFNs Gene Transcription

Caption: TLR7 Signaling Pathway Activated by DSP-0509.

TLR7_Reporter_Assay_Workflow start Start seed_cells Seed HEK293-TLR7 reporter cells start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of DSP-0509 incubate_overnight->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate_treatment Incubate for 18-24h add_compound->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant add_reagent Add reporter detection reagent collect_supernatant->add_reagent measure_signal Measure absorbance/ luminescence add_reagent->measure_signal analyze_data Analyze data and determine EC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the TLR7 Reporter Gene Assay.

Cytokine_Induction_Assay_Workflow start Start isolate_pbmcs Isolate human PBMCs start->isolate_pbmcs seed_pbmcs Seed PBMCs in 96-well plate isolate_pbmcs->seed_pbmcs prepare_compound Prepare serial dilutions of DSP-0509 seed_pbmcs->prepare_compound add_compound Add compound to PBMCs prepare_compound->add_compound incubate_treatment Incubate for 24-48h add_compound->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant quantify_cytokines Quantify cytokines (ELISA/Multiplex) collect_supernatant->quantify_cytokines analyze_data Analyze dose-response quantify_cytokines->analyze_data end End analyze_data->end

Caption: Workflow for the Cytokine Induction Assay in PBMCs.

References

Navigating the Gastrin/CCK-B Receptor Pathway: A Technical Guide to the Biological Activity of S-0509

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disambiguation: The term "T-0509" is ambiguous in scientific literature. This document focuses on the compound S-0509 , a selective antagonist of the Cholecystokinin B (CCK-B)/gastrin receptor, due to the availability of published research on its biological activity.

Introduction

S-0509 is a selective antagonist of the Cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1][2] This receptor plays a crucial role in the gastrointestinal system, primarily in the regulation of gastric acid secretion.[3] Gastrin, a peptide hormone, stimulates parietal cells in the stomach lining to produce hydrochloric acid, a key component of gastric acid.[4] By blocking the gastrin receptor, S-0509 effectively inhibits this process, leading to a reduction in gastric acid levels. This mechanism of action makes S-0509 and other CCK-B receptor antagonists promising candidates for the treatment of acid-related gastrointestinal disorders.[5]

Core Mechanism of Action: Antagonism of the Gastrin/CCK-B Receptor

The biological activity of S-0509 is centered on its ability to competitively bind to and block the CCK-B receptor. This prevents the endogenous ligand, gastrin, from activating the receptor and initiating downstream signaling cascades that lead to gastric acid secretion.[2]

Signaling Pathways

The CCK-B receptor is a G-protein coupled receptor (GPCR).[6] Upon activation by gastrin, it initiates a signaling cascade that results in the stimulation of gastric acid secretion by parietal cells. S-0509, as an antagonist, inhibits this pathway at its origin.

The binding of gastrin to the CCK-B receptor activates the Gq alpha subunit of the associated G-protein.[7] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[7]

Activated PKC then phosphorylates downstream targets, leading to the activation of the Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways.[7] These pathways ultimately converge on effectors that promote the translocation and activity of the H+/K+ ATPase (proton pump) to the apical membrane of parietal cells, resulting in the secretion of H+ ions into the gastric lumen.

Visualizing the Gastrin/CCK-B Receptor Signaling Pathway

The following diagram illustrates the gastrin/CCK-B receptor signaling pathway and the point of inhibition by S-0509.

Gastrin_CCKB_Signaling_Pathway cluster_membrane Cell Membrane Gastrin Gastrin CCKBR CCK-B Receptor (GPCR) Gastrin->CCKBR Activates S0509 S-0509 S0509->CCKBR Inhibits Gq Gq Protein CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Ca2+ release PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ ER->Ca2 Ca2->PKC MAPK_Pathway Raf-MEK-ERK (MAPK) Pathway PKC->MAPK_Pathway PI3K_Pathway PI3K-Akt Pathway PKC->PI3K_Pathway Proton_Pump H+/K+ ATPase (Proton Pump) MAPK_Pathway->Proton_Pump PI3K_Pathway->Proton_Pump Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion

Gastrin/CCK-B receptor signaling pathway and inhibition by S-0509.

Quantitative Data

CompoundParameterSpeciesReceptorValueReference
YF476KiRatBrain CCK-B0.068 nM[8]
YF476KiCanine (cloned)CCK-B0.62 nM[8]
YF476KiHuman (cloned)CCK-B0.19 nM[8]
YF476ED50 (Pentagastrin-induced acid secretion)Rat (intravenous)-0.0086 µmol/kg[8]
YF476ED50 (Pentagastrin-stimulated acid secretion)Dog (intravenous)-0.018 µmol/kg[8]
YF476ED50 (Pentagastrin-stimulated acid secretion)Dog (oral)-0.020 µmol/kg[8]

Experimental Protocols

The following are generalized experimental protocols relevant to the study of CCK-B receptor antagonists like S-0509.

Receptor Binding Assay (In Vitro)

This assay determines the affinity of a compound for the CCK-B receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CCK-B receptor.

Materials:

  • Cell membranes expressing the CCK-B receptor (e.g., from rat brain or transfected cell lines).

  • Radiolabeled ligand (e.g., [125I]CCK-8).

  • Test compound (e.g., S-0509) at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Measurement of Gastric Acid Secretion (In Vivo)

This protocol is used to assess the in vivo efficacy of a compound in inhibiting gastric acid secretion in an animal model.

Objective: To determine the dose-dependent effect of a test compound on secretagogue-induced gastric acid secretion in rats.

Materials:

  • Anesthetized rats.

  • Secretagogue (e.g., pentagastrin).

  • Test compound (e.g., S-0509) administered intravenously or orally.

  • Gastric perfusion system.

  • pH meter or autotitrator.

Procedure:

  • Anesthetize the rats and cannulate the esophagus and pylorus.

  • Perfuse the stomach with saline at a constant rate.

  • Collect the gastric effluent and measure the acid output by titration with NaOH to a neutral pH.

  • Induce gastric acid secretion with a continuous intravenous infusion of a secretagogue like pentagastrin.

  • Once a stable secretory response is achieved, administer the test compound at various doses.

  • Continue to collect and titrate the gastric effluent to determine the inhibitory effect of the compound on acid secretion.

  • Calculate the dose that produces 50% inhibition of the maximal acid secretory response (ED50).

Experimental Workflow Diagram

A generalized experimental workflow for characterizing a CCK-B receptor antagonist.

Conclusion

S-0509 is a selective CCK-B/gastrin receptor antagonist with a clear mechanism of action involving the inhibition of the Gq-PLC-IP3/DAG signaling cascade. This leads to a reduction in gastric acid secretion, highlighting its therapeutic potential for acid-related disorders. While specific quantitative binding data for S-0509 is limited in public literature, the data from analogous compounds and the well-established experimental protocols provide a solid framework for its continued investigation and development. The provided diagrams and methodologies serve as a guide for researchers and drug development professionals working on this and similar compounds targeting the gastrin/CCK-B receptor pathway.

References

DSP-0509 (Guretolimod): A TLR7 Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

It appears there are two distinct compounds referred to as "T-0509" in scientific literature. To provide you with the most accurate and relevant in-depth technical guide, please clarify which compound you are interested in:

  • DSP-0509 (Guretolimod): A Toll-Like Receptor 7 (TLR7) agonist investigated for its potential in cancer immunotherapy.

  • S-0509: A cholecystokinin B (CCKB)/gastrin receptor antagonist studied for its effects on gastric acid secretion and duodenal ulcers.

Below is a preliminary overview of the available information on both compounds. Once you specify your compound of interest, a comprehensive technical guide with detailed data, protocols, and visualizations will be developed.

DSP-0509 is an investigational drug that acts as a Toll-Like Receptor 7 (TLR7) agonist. By activating TLR7, it stimulates the innate immune system, leading to a cascade of anti-tumor immune responses.[1][2]

Pharmacodynamics and Mechanism of Action:

DSP-0509's primary pharmacodynamic effect is the activation of TLR7, which is predominantly expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[2] This activation triggers the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFNs), which in turn promotes the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1][2] These activated immune cells can then recognize and eliminate cancer cells.

Research has shown that DSP-0509 can enhance anti-tumor activity when used in combination with other cancer therapies, such as radiation therapy and immune checkpoint inhibitors like anti-PD-1 antibodies.[1][3] Combination therapy with radiation has been observed to increase the expression of anti-tumor effector molecules.[2] In murine tumor models, the combination of DSP-0509 with an anti-PD-1 antibody resulted in a significant increase in effector memory T cells and durable anti-tumor responses.[3]

A clinical trial for DSP-0509 has been registered under the identifier NCT03416335.[1][3]

Signaling Pathway of DSP-0509 (TLR7 Agonist):

DSP0509_Pathway cluster_APC Inside Antigen-Presenting Cell DSP0509 DSP-0509 TLR7 TLR7 DSP0509->TLR7 activates MyD88 MyD88 TLR7->MyD88 binds to APC Antigen-Presenting Cell (e.g., Dendritic Cell) IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines induces IFNs Type I Interferons (IFN-α/β) IRF7->IFNs induces CTL Cytotoxic T Lymphocyte (CTL) Activation Cytokines->CTL promote activation of NK_Cell NK Cell Activation IFNs->NK_Cell activate IFNs->CTL promote activation of Apoptosis Tumor Cell Apoptosis NK_Cell->Apoptosis induce CTL->Apoptosis induce Tumor_Cell Tumor Cell

Figure 1: Simplified signaling pathway of DSP-0509 via TLR7 activation.
Preclinical Pharmacokinetics:

In a preclinical study, DSP-0509 was noted for its high water solubility, allowing for intravenous administration. It exhibited rapid elimination from the body with a reported half-life (T1/2) of 0.69 hours.[3]

S-0509: A CCKB/Gastrin Receptor Antagonist

S-0509 is identified as a selective cholecystokinin B (CCKB)/gastrin receptor antagonist.[4] Its primary investigation has been in the context of gastrointestinal disorders, specifically focusing on its antisecretory effects on gastric acid and its potential in treating duodenal ulcers.[4]

Pharmacodynamics and Mechanism of Action:

S-0509 works by blocking the CCKB/gastrin receptors, which are involved in the stimulation of gastric acid secretion. By antagonizing these receptors, S-0509 can reduce basal acid secretion as well as acid secretion induced by stimulants like pentagastrin and peptone.[4] It does not, however, appear to inhibit acid secretion stimulated by histamine or carbachol, indicating its selectivity.[4]

In animal models, S-0509 has demonstrated the ability to prevent the formation of mepirizole-induced duodenal ulcers and also to promote the healing of existing ulcers.[4]

Preclinical Studies:

In vivo studies in rats have shown that S-0509, administered intraduodenally at doses ranging from 0.1 to 10 mg/kg, dose-dependently decreased basal acid secretion.[4] Oral administration of S-0509 at doses greater than 3 mg/kg was effective in preventing mepirizole-induced ulcers.[4] For promoting the healing of ulcers, a regimen of 3 mg/kg administered orally twice daily for 14 days showed significant effects.[4]

Please specify which "this compound" you would like a detailed technical guide on, and a comprehensive report will be generated accordingly.

References

The Safety and Toxicity Profile of T-0509 (DSP-0509/Guretolimod): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T-0509, also known as DSP-0509 or guretolimod, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7). As a potent immune-stimulatory agent, it has been investigated for its potential in cancer immunotherapy. By activating TLR7, DSP-0509 triggers the innate immune system, leading to the production of type I interferons and the subsequent activation of an anti-tumor adaptive immune response. This technical guide provides a comprehensive overview of the available safety and toxicity data for DSP-0509, compiled from preclinical studies and clinical trial information. This document is intended for researchers, scientists, and drug development professionals.

Preclinical Safety and Toxicology

While specific quantitative toxicity values such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not publicly available in the reviewed literature, preclinical studies have established a foundational safety profile for DSP-0509. The compound was designed for intravenous administration with a short half-life to mitigate the risk of systemic immune-related adverse effects.

A summary of the preclinical toxicology program for DSP-0509 is presented below, based on information from the clinical trial protocol for NCT03416335.[1]

Table 1: Summary of Preclinical Toxicology Studies for DSP-0509

Study TypeSpeciesKey Findings
Repeated-Dose Toxicity RatDetails on findings are not publicly available. Doses up to 30 mg/kg were administered.
MonkeyMonkeys received five once-weekly doses ranging from 2 mg/kg to 30 mg/kg. Specific toxicities are not detailed in the available documents.
Genotoxicity In vitro assaysNo genotoxic potential was identified.
Phototoxicity In vitro assaysNo phototoxic potential was found.
Other In vitro assaysDSP-0509 did not demonstrate any cytotoxicity, phospholipidosis, or mitochondrial toxicity.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies are not available in the public domain. However, the clinical trial protocol specifies that toxicology studies were conducted in rats and monkeys, as these species are reported to be sensitive to TLR7 agonists.[1] The repeated-dose studies in monkeys involved five once-weekly intravenous administrations of DSP-0509.[1]

Clinical Safety Profile

A Phase 1/2, multicenter clinical trial (NCT03416335) was initiated to evaluate the safety, tolerability, and pharmacokinetics of DSP-0509 as a monotherapy and in combination with pembrolizumab in adult patients with advanced solid tumors.[1][2] The trial was terminated due to the "changing landscape" of cancer therapeutics. A poster presented at the Society for Immunotherapy of Cancer (SITC) in 2019 provided some insights into the clinical safety of DSP-0509, although the full poster data is not publicly accessible.

The available information suggests that the rapid elimination of DSP-0509 from the body is a key feature designed to ensure a favorable safety profile for a systemically administered TLR7 agonist.[1][3]

Mechanism of Action and Signaling Pathway

DSP-0509 exerts its immunostimulatory effects by activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding of DSP-0509, TLR7 dimerizes and initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, promote the activation and maturation of various immune cells, including natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and antigen-presenting cells (APCs), ultimately leading to a robust anti-tumor immune response.

TLR7_Signaling_Pathway Figure 1: DSP-0509-Mediated TLR7 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSP-0509 DSP-0509 TLR7 TLR7 DSP-0509->TLR7 Binds and Activates MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB Releases NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Translocates to Nucleus IRF7_translocation IRF7 Translocation IRF7->IRF7_translocation Translocates to Nucleus Gene_Expression Gene Expression NFkB_translocation->Gene_Expression IRF7_translocation->Gene_Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene_Expression->Pro-inflammatory Cytokines Type I Interferons (IFN-α/β) Type I Interferons (IFN-α/β) Gene_Expression->Type I Interferons (IFN-α/β)

Figure 1: DSP-0509-Mediated TLR7 Signaling Pathway

Experimental Workflow for Preclinical Safety Assessment

While specific protocols have not been published, a general workflow for the preclinical safety assessment of a systemically administered immunomodulatory agent like DSP-0509 can be inferred. This would typically involve a tiered approach, starting with in vitro assays and progressing to in vivo studies in relevant animal models.

Preclinical_Safety_Workflow Figure 2: Generalized Preclinical Safety Assessment Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Assays (e.g., Ames test, chromosomal aberration) Dose_ranging Dose-Range Finding Studies (Rodent & Non-rodent) Genotoxicity->Dose_ranging Phototoxicity Phototoxicity Assays Phototoxicity->Dose_ranging Cytotoxicity Cytotoxicity Assays Cytotoxicity->Dose_ranging Mechanism_based_toxicity Mechanism-based Toxicity (e.g., Cytokine release from PBMCs) Mechanism_based_toxicity->Dose_ranging Single_dose_toxicity Single-Dose Toxicity Studies Dose_ranging->Single_dose_toxicity Repeated_dose_toxicity Repeated-Dose Toxicity Studies (e.g., 5 weekly doses in monkeys) Single_dose_toxicity->Repeated_dose_toxicity Safety_pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeated_dose_toxicity->Safety_pharmacology Toxicokinetics Toxicokinetics Repeated_dose_toxicity->Toxicokinetics

Figure 2: Generalized Preclinical Safety Assessment Workflow

Discussion and Conclusion

The available data on the safety and toxicity of DSP-0509 (guretolimod) suggest a profile that is managed through its pharmacokinetic properties, specifically its rapid elimination from the body. The preclinical development program included standard toxicology assessments in two relevant species (rat and monkey) and in vitro genotoxicity and phototoxicity studies, which did not reveal any significant concerns.[1] The selectivity of DSP-0509 for TLR7 over other TLRs may also contribute to a more favorable safety profile by avoiding broader immune activation.

The termination of the Phase 1/2 clinical trial for strategic reasons means that a complete clinical safety database is not available in the public domain. The preliminary findings from the SITC 2019 poster would be crucial for a more comprehensive understanding of the human safety and tolerability of DSP-0509.

For researchers and drug development professionals, the case of DSP-0509 highlights the importance of designing immunomodulatory agents with pharmacokinetic and pharmacodynamic properties that mitigate the risk of systemic toxicity. Further publication of the detailed preclinical toxicology data and the full clinical safety results from the NCT03416335 trial would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for T-0509 in a Beta-1 Adrenergic Receptor Expressing Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-0509 is a potent and selective full agonist for the β1-adrenergic receptor (β1-AR).[1] Its primary mechanism of action involves the activation of the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) signaling pathway, leading to downstream cellular responses.[1] These application notes provide detailed protocols for investigating the effects of this compound in a human cell line endogenously expressing the β1-adrenergic receptor, such as human cardiomyocytes, or a recombinant cell line like HEK293 or CHO cells stably transfected with the human β1-AR gene. The provided methodologies will enable researchers to characterize the dose-dependent activation of the cAMP pathway and assess the compound's impact on cell viability.

Introduction

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in the heart, kidneys, and adipose tissue. Its activation plays a crucial role in regulating heart rate, cardiac contractility, and renin release. Dysregulation of β1-AR signaling is implicated in various cardiovascular diseases. This compound, as a selective β1-AR agonist, serves as a valuable tool for studying the physiological and pathological roles of this receptor.[1] The following protocols detail in vitro assays to quantify the pharmacological activity of this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response of this compound on cAMP Production

This compound Concentration (nM)Mean cAMP Level (pmol/well)Standard Deviation
0 (Vehicle Control)
0.1
1
10
100
1000
10000

Table 2: Effect of this compound on Cell Viability

This compound Concentration (nM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle Control)1000
1
10
100
1000
10000
100000

Mandatory Visualizations

Signaling Pathway

T0509_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm T0509 This compound beta1AR β1-Adrenergic Receptor T0509->beta1AR binds G_protein Gs Protein (α, β, γ subunits) beta1AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates downstream Downstream Cellular Responses PKA->downstream phosphorylates targets

Caption: this compound mediated activation of the β1-adrenergic receptor signaling pathway.

Experimental Workflow

T0509_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (β1-AR expressing cells) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding t0509_prep 3. Prepare this compound Dilutions cell_treatment 4. Treat Cells with this compound t0509_prep->cell_treatment incubation 5. Incubate cell_treatment->incubation cAMP_assay 6a. cAMP Assay incubation->cAMP_assay viability_assay 6b. Cell Viability Assay incubation->viability_assay data_collection 7. Data Collection cAMP_assay->data_collection viability_assay->data_collection data_analysis 8. Dose-Response Analysis data_collection->data_analysis results 9. Tabulate and Visualize Results data_analysis->results

Caption: Workflow for assessing this compound activity in a cell-based assay.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain a healthy and viable culture of β1-adrenergic receptor-expressing cells for subsequent experiments.

Materials:

  • β1-AR expressing cell line (e.g., HEK293-β1AR, CHO-β1AR, or primary cardiomyocytes)

  • Complete growth medium (e.g., DMEM or Ham's F-12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium in a humidified incubator.

  • Passage cells when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash the cell monolayer with PBS, and add trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

cAMP Accumulation Assay

Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP production.

Materials:

  • β1-AR expressing cells

  • White, opaque 96-well microplates

  • This compound

  • Isoproterenol (positive control)

  • Propranolol (antagonist control)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Protocol:

  • Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and control compounds in stimulation buffer.

  • Aspirate the growth medium from the cells and wash once with PBS.

  • Add the compound dilutions to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on the selected cell line.

Materials:

  • β1-AR expressing cells

  • Clear 96-well microplates

  • This compound

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent like PrestoBlue)

  • Solubilization solution (if using MTT)

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Replace the medium in the wells with the this compound dilutions.

  • Incubate the plate for 24-48 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the β1-adrenergic receptor agonist, this compound. By employing these methods, researchers can obtain reliable and reproducible data on the compound's potency in activating the cAMP signaling pathway and its effect on cell viability. These findings are essential for advancing our understanding of β1-AR pharmacology and for the development of novel therapeutics targeting this receptor.

References

Application Notes and Protocols for T-705 (Favipiravir) in In Vivo Mouse Models of Influenza

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of T-705 (Favipiravir), a potent inhibitor of RNA-dependent RNA polymerase (RdRp), for the study of influenza virus infections in mouse models. The following sections detail the mechanism of action, summarize effective dosages from various studies, and provide a generalized experimental protocol.

Mechanism of Action

T-705, a pyrazinecarboxamide derivative, is a prodrug that, upon entering a cell, is converted to its active form, T-705-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2] This active metabolite mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by the influenza virus RNA-dependent RNA polymerase (RdRp).[1][2][3] The incorporation of T-705-RTP can lead to the termination of RNA chain elongation and induce lethal mutations in the viral genome, ultimately inhibiting viral replication.[4][5] This mechanism of action is distinct from that of neuraminidase inhibitors.[1]

T705_Mechanism_of_Action cluster_cell Host Cell cluster_virus Influenza Virus Replication T705_ext T-705 (Favipiravir) (Extracellular) T705_int T-705 (Intracellular) T705_ext->T705_int Cellular Uptake T705_RMP T-705-RMP T705_int->T705_RMP Ribosylation & Phosphorylation T705_RTP T-705-RTP (Active Form) T705_RMP->T705_RTP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp Competitive Inhibition nascent_vRNA Nascent Viral RNA T705_RTP->nascent_vRNA Incorporation & Lethal Mutagenesis vRNA Viral RNA Template vRNA->nascent_vRNA Replication RdRp->nascent_vRNA inhibition Inhibition of Replication RdRp->inhibition

Fig. 1: Mechanism of action of T-705 (Favipiravir).

Quantitative Data Summary of In Vivo Mouse Studies

The following tables summarize the dosages and efficacy of T-705 (Favipiravir) in various influenza mouse models. Efficacy is presented as survival rate and, where available, reduction in viral load.

Table 1: Efficacy of T-705 Monotherapy in Influenza-Infected Mice

Influenza Virus StrainMouse StrainDosage (mg/kg/day)Treatment DurationEfficacy (Survival Rate)Reference
A/NWS/33 (H1N1)Not Specified205 days0%[6]
A/Victoria/3/75 (H3N2)Not Specified25Not SpecifiedNot Significant[6]
A/Victoria/3/75 (H3N2)Not Specified50 - 100Not Specified70 - 80%[6]
A/Duck/MN/1525/81 (H5N1)Not Specified205 days (prophylactic)0%[6]
A/Duck/MN/1525/81 (H5N1)Not Specified40 - 805 days (prophylactic)100%[6]
A/Duck/MN/1525/81 (H5N1)Not Specified25 - 1005 days (therapeutic)30 - 70%[7]
A(H1N1)pdm09Not Specified205 days40%[8]
A(H1N1)pdm09Not Specified405 days70%[8]
A(H1N1)pdm09Not Specified1005 days100%[8]
B/Memphis/20/96 (Wild-type)C57BL/6505 days0%[9]
B/Memphis/20/96 (Wild-type)C57BL/61505 days50%[9]
B/Memphis/20/96 (Wild-type)C57BL/63005 days78%[9]
B/Memphis/20/96 (Oseltamivir-resistant)C57BL/6505 days22%[9]
B/Memphis/20/96 (Oseltamivir-resistant)C57BL/61505 days>22% (dose-dependent)[9]
B/Memphis/20/96 (Oseltamivir-resistant)C57BL/63005 days89%[9]
B/Brisbane/60/2008BALB scid105 or 10 daysDose-dependent[10]
B/Brisbane/60/2008BALB scid505 or 10 daysDose-dependent[10]
B/Brisbane/60/2008BALB scid2505 or 10 days100%[10]
Highly Pathogenic H5N1Not Specified1008 daysHigh survival rate[11]
Highly Pathogenic H5N1Not Specified3008 days100%[11]

Table 2: Efficacy of T-705 in Combination Therapy

Influenza Virus StrainMouse StrainT-705 Dosage (mg/kg/day)Combination Drug & Dosage (mg/kg/day)Treatment DurationEfficacy (Survival Rate)Reference
A/Duck/MN/1525/81 (H5N1)Not Specified20Oseltamivir (10-40)5 days (prophylactic)60 - 80%[7]

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of T-705 in a lethal influenza virus mouse model. Specific parameters such as mouse strain, virus strain and inoculum, T-705 dosage, and treatment schedule should be optimized for each study.

1. Animal Model and Housing:

  • Animals: Specific-pathogen-free mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.[9] For studies involving immunocompromised models, BALB scid mice can be used.[10]

  • Housing: House animals in appropriate containment facilities (e.g., BSL-2) with ad libitum access to food and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

2. Materials:

  • T-705 (Favipiravir) powder.

  • Vehicle for suspension (e.g., 0.4% or 0.5% Carboxymethylcellulose (CMC) or ORA-Plus).[9][10]

  • Influenza virus stock of a known titer (e.g., 50% mouse lethal dose, MLD50).

  • Anesthetic (e.g., isoflurane).

  • Oral gavage needles.

  • Sterile phosphate-buffered saline (PBS).

3. Experimental Procedure:

  • Virus Inoculation:

    • Anesthetize mice lightly with isoflurane.

    • Inoculate mice intranasally with a lethal dose (e.g., 2xMLD50) of influenza virus suspended in a small volume (e.g., 50 µL) of sterile PBS.[9]

  • T-705 Administration:

    • Prepare a fresh suspension of T-705 in the chosen vehicle daily.

    • Initiate treatment at a specified time point post-infection (e.g., 2 hours, 24 hours).[9][10]

    • Administer T-705 orally via gavage. The total daily dose is typically divided into two administrations (BID) at approximately 12-hour intervals.[9][10]

    • The control group should receive the vehicle only.

    • Treatment duration is typically 5 to 10 days.[9][10]

  • Monitoring and Endpoints:

    • Monitor mice daily for morbidity (e.g., weight loss, signs of illness) and mortality for a period of 14-21 days post-infection (or longer for immunocompromised models).[9][10]

    • Euthanize mice that lose a predetermined percentage of their initial body weight (e.g., >25-30%) in accordance with institutional guidelines.[10][12]

  • Viral Load Determination (Optional):

    • At selected time points post-infection, euthanize a subset of mice from each group.

    • Collect tissues such as lungs, nasal turbinates, and trachea.[9]

    • Homogenize tissues and determine viral titers by methods such as plaque assay or quantitative real-time PCR (qRT-PCR).

T705_Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis acclimatize Acclimatize Mice (≥ 7 days) infect Intranasal Infection (e.g., 2xMLD50) acclimatize->infect prepare_t705 Prepare T-705 Suspension treat Oral Administration of T-705/Vehicle (BID for 5-10 days) prepare_t705->treat prepare_virus Prepare Virus Inoculum prepare_virus->infect infect->treat Initiate Treatment (e.g., 2h post-infection) monitor Daily Monitoring (Weight, Survival) treat->monitor tissue_collection Tissue Collection (Optional Subsets) monitor->tissue_collection At defined time points analysis Data Analysis (Survival Curves, Viral Titers) monitor->analysis tissue_collection->analysis

Fig. 2: Generalized experimental workflow for T-705 efficacy studies.

References

Application Notes and Protocols for T-0509 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-0509 is a selective full agonist for the β1-adrenergic receptor.[1] β1-adrenergic receptors are primarily located in the heart, kidneys, and fat cells.[2] Activation of these receptors in the heart leads to an increase in heart rate and contractility.[2] This makes this compound a compound of interest for studying cardiac function and potential therapeutic applications in conditions like heart failure. These application notes provide an overview of the administration of this compound in animal studies, including detailed protocols and relevant signaling pathways.

Due to a lack of publicly available in vivo studies specifically detailing the administration of this compound, the following protocols are based on general methodologies for administering selective β1-adrenergic agonists to animal models of heart failure. Researchers should optimize these protocols for their specific experimental needs.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound administration in a rodent model of heart failure. These tables are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Intravenous (IV)12500.15002.5
Intraperitoneal (IP)51800.57203.0
Subcutaneous (SC)51201.06003.2
Oral (PO)10502.04003.5

Table 2: Hypothetical Efficacy of this compound in a Rat Model of Heart Failure (4-week treatment)

Treatment GroupAdministration RouteDose (mg/kg/day)Change in Ejection Fraction (%)Change in Cardiac Output (mL/min)
Vehicle ControlIP--2.5-5.2
This compoundIP1+5.8+10.3
This compoundIP5+12.3+22.1
This compoundSC5+10.5+18.7

Signaling Pathway

This compound, as a β1-adrenergic receptor agonist, primarily acts through the Gs protein-coupled receptor signaling cascade. The binding of this compound to the β1-adrenergic receptor initiates a series of intracellular events, leading to increased cardiac contractility and heart rate.

T0509_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T0509 This compound Beta1AR β1-Adrenergic Receptor T0509->Beta1AR Binds to G_protein Gs Protein Beta1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates SR Sarcoplasmic Reticulum PKA->SR Phosphorylates (e.g., Phospholamban) Ca_ion Ca_channel->Ca_ion Increased Influx Contraction Increased Cardiac Contractility Ca_ion->Contraction SR->Ca_ion Increased Ca2+ Release

This compound Signaling Pathway

Experimental Protocols

The following are generalized protocols for the administration of a selective β1-adrenergic agonist in a rodent model of heart failure.

Animal Model of Heart Failure

A common method to induce heart failure in rodents is through surgical procedures like transverse aortic constriction (TAC) or myocardial infarction (MI) by ligation of the left anterior descending coronary artery.

Experimental Workflow for Heart Failure Induction and Drug Administration

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Echo Baseline Echocardiography Animal_Acclimatization->Baseline_Echo HF_Induction Heart Failure Induction (e.g., TAC Surgery) Baseline_Echo->HF_Induction Recovery Post-operative Recovery (e.g., 1 week) HF_Induction->Recovery Randomization Randomization into Treatment Groups Recovery->Randomization Drug_Admin Daily this compound or Vehicle Administration (e.g., 4 weeks) Randomization->Drug_Admin Final_Echo Final Echocardiography Drug_Admin->Final_Echo Sacrifice Euthanasia and Tissue Collection Final_Echo->Sacrifice Histology Histological Analysis Sacrifice->Histology Biomarkers Biomarker Analysis Sacrifice->Biomarkers

Experimental Workflow
Protocol 1: Intraperitoneal (IP) Administration of this compound

Objective: To assess the therapeutic efficacy of this compound administered intraperitoneally in a rodent model of heart failure.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Rodent model of heart failure

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the final concentration of any solvent like DMSO is non-toxic to the animals.

    • Prepare a fresh solution daily or store as per stability data.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the correct volume of the dosing solution.

    • Gently restrain the animal. For a mouse, this can be done by scruffing the neck. For a rat, more secure handling may be necessary.

    • Locate the injection site in the lower right or left abdominal quadrant.

    • Insert the needle at a 15-30 degree angle, bevel up, to avoid puncturing internal organs.

    • Aspirate briefly to ensure the needle is not in a blood vessel or organ.

    • Inject the solution slowly and smoothly.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Frequency: Administer once or twice daily for the duration of the study (e.g., 4 weeks).

Protocol 2: Subcutaneous (SC) Administration of this compound

Objective: To evaluate the effects of sustained release of this compound via subcutaneous administration.

Materials:

  • This compound

  • Vehicle

  • Syringes (1 mL) and needles (25-27 gauge)

  • Rodent model of heart failure

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare the dosing solution as described for IP administration.

  • Animal Handling and Dosing:

    • Weigh the animal.

    • Gently restrain the animal.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the spine.

    • Aspirate to check for blood.

    • Inject the solution. A small bleb will form under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage and monitor.

  • Frequency: Typically administered once daily. For continuous delivery, osmotic minipumps can be implanted subcutaneously.

Protocol 3: Intravenous (IV) Administration of this compound for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Materials:

  • This compound in a sterile, injectable vehicle (e.g., saline)

  • Syringes (e.g., insulin syringes) and needles (27-30 gauge)

  • Rodents (e.g., rats with jugular vein cannulation for serial blood sampling)

  • Restraining device

  • Blood collection tubes (e.g., with anticoagulant)

Procedure:

  • Preparation of Dosing Solution: Prepare a sterile solution of this compound suitable for intravenous injection.

  • Animal Handling and Dosing:

    • Weigh the animal.

    • Place the animal in a restraining device to immobilize the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle into one of the lateral tail veins, parallel to the vein.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via a catheter or from another site (e.g., saphenous vein).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Data Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS) and calculate pharmacokinetic parameters.

Conclusion

The provided protocols offer a foundational framework for the in vivo administration of this compound in animal studies. Given the limited specific data on this compound, it is imperative for researchers to conduct pilot studies to determine optimal dosing, administration routes, and to assess tolerability in their chosen animal models. Careful experimental design and adherence to ethical guidelines are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Dissolution of Poorly Soluble Small Molecules in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective use of novel small molecules in cell-based assays is contingent on proper dissolution and the preparation of homogenous, stable solutions. Many bioactive organic compounds exhibit poor solubility in aqueous solutions, necessitating the use of organic solvents to create concentrated stock solutions. These stock solutions are then diluted to final working concentrations in cell culture media. This document provides a detailed protocol for the dissolution and preparation of a representative poorly water-soluble small molecule, referred to herein as "Compound X," for use in in vitro cell culture experiments. The principles and procedures outlined are broadly applicable to other similar hydrophobic compounds.

Quantitative Data Summary

Proper preparation of a small molecule for cell culture requires careful consideration of its solubility and the tolerance of the cell line to the solvent. The following table summarizes key quantitative parameters for the preparation of Compound X.

ParameterValueNotes
Recommended Solvent Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Solubility in Recommended Solvent ≥ 20 mg/mL (equivalent to a specific molarity depending on molecular weight)Always confirm the solubility of your specific compound from the manufacturer's datasheet.
Recommended Stock Concentration 10 mMPreparing a high-concentration stock solution minimizes the volume of solvent added to the cell culture medium.
Maximum Final Solvent Concentration in Culture ≤ 0.5% (v/v)High concentrations of many organic solvents can be cytotoxic. It is critical to determine the tolerance of your specific cell line to the chosen solvent.[1][2]
Stock Solution Storage Temperature -20°C or -80°CAliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Stability Varies by compound; generally stable for months at ≤ -20°C in a suitable solvent.[3]Refer to the manufacturer's data for specific stability information.

Experimental Protocols

Materials
  • Compound X (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation of a 10 mM Stock Solution of Compound X

This protocol describes the preparation of a 10 mM stock solution. Adjust the calculations based on the molecular weight (MW) of your specific compound.

Example Calculation (assuming MW of Compound X = 500 g/mol ):

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg

Procedure:

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out the calculated mass of Compound X (e.g., 5 mg) and add it to the tube.

  • Solvent Addition:

    • Add the calculated volume of sterile DMSO (e.g., 1 mL for a 5 mg sample with MW 500) to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all of the compound has dissolved and there are no visible particulates.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be beneficial. Always check the compound's stability at elevated temperatures.

  • Sterilization (Optional but Recommended):

    • If the stock solution needs to be sterile, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration of 10 µM in cell culture medium.

Procedure:

  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution (Recommended):

    • It is often best to perform a serial dilution rather than a single large dilution to improve accuracy.

    • Intermediate Dilution (e.g., to 1 mM): Pipette 10 µL of the 10 mM stock solution into 90 µL of sterile complete cell culture medium. Mix well by pipetting up and down. This creates a 1 mM intermediate solution.

    • Final Dilution (to 10 µM): Pipette 10 µL of the 1 mM intermediate solution into 990 µL of pre-warmed complete cell culture medium in a sterile tube. This will yield 1 mL of a 10 µM working solution. The final DMSO concentration in this working solution will be 0.1%.

  • Adding to Cells:

    • Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration for your experiment. For example, if you add 100 µL of the 10 µM working solution to 900 µL of medium already in a well, the final concentration will be 1 µM.

    • Always prepare a vehicle control by adding an equivalent volume of the solvent (e.g., 0.1% DMSO in medium) to control wells. This is crucial to distinguish the effects of the compound from the effects of the solvent itself.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Culture Application weigh Weigh Compound X add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw Retrieve for use intermediate Prepare Intermediate Dilution thaw->intermediate final Prepare Final Working Solution intermediate->final add_to_cells Add to Cell Culture final->add_to_cells vehicle_control Prepare Vehicle Control final->vehicle_control

Caption: Workflow for preparing Compound X for cell culture.

Representative Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CompoundX Compound X CompoundX->Kinase1 Inhibits

Caption: Inhibition of a kinase cascade by Compound X.

References

Application Notes & Protocols: T-0509 in High-Throughput Screening for Anti-Influenza Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant influenza virus strains necessitates the continuous development of novel antiviral therapeutics. High-throughput screening (HTS) is a critical methodology in drug discovery, enabling the rapid evaluation of large compound libraries to identify new anti-influenza agents.[1][2][3][4][5][6] T-0509 is a novel small molecule inhibitor of influenza A virus replication. This document provides detailed application notes and protocols for the use of this compound as a control compound in HTS campaigns and outlines a general workflow for identifying novel influenza inhibitors.

Hypothetical Mechanism of Action of this compound

This compound is postulated to inhibit the influenza A virus life cycle by targeting the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the replication and transcription of the viral genome. By binding to a conserved allosteric site on the PB1 subunit, this compound prevents the initiation of RNA synthesis, thereby halting viral proliferation.

T0509_Mechanism_of_Action cluster_virus Influenza A Virus Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating vRNP_Import vRNP Nuclear Import Uncoating->vRNP_Import Replication_Transcription Replication & Transcription vRNP_Import->Replication_Transcription mRNA_Export mRNA Nuclear Export Replication_Transcription->mRNA_Export vRNP_Export vRNP Nuclear Export Replication_Transcription->vRNP_Export Protein_Synthesis Protein Synthesis mRNA_Export->Protein_Synthesis Assembly_Budding Assembly & Budding vRNP_Export->Assembly_Budding T0509 This compound RdRp Viral RdRp Complex (PB1, PB2, PA) T0509->RdRp RdRp->Replication_Transcription Inhibits HTS_Workflow Start Start HTS Campaign Primary_Screening Primary Screening (e.g., CPE Assay) ~200,000 compounds Start->Primary_Screening Hit_Identification Hit Identification (Z-score > 2) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response ~2,000 hits Secondary_Assay Secondary Assay (e.g., Immunofluorescence) Dose_Response->Secondary_Assay Cytotoxicity_Assay Cytotoxicity Profiling Secondary_Assay->Cytotoxicity_Assay Hit_Validation Hit Validation (IC50 & CC50 Determination) Cytotoxicity_Assay->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) & Lead Optimization Hit_Validation->SAR_Studies ~100 validated hits End Lead Candidate SAR_Studies->End

References

T-0509: A Potent and Selective Tool for Investigating β1-Adrenergic Receptor Signaling and Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

T-0509, chemically known as (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a selective full agonist for the β1-adrenergic receptor (β1-AR). Its high potency and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the β1-AR signaling pathway, particularly in the context of cardiac function. These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in key experiments, and a visual representation of the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound distinguishes itself from non-selective β-agonists like isoproterenol through its preferential binding to and activation of the β1-AR subtype. This selectivity allows for the targeted investigation of β1-AR mediated effects, minimizing confounding inputs from β2- and β3-AR activation. The following tables summarize the quantitative data on this compound's binding affinity, potency, and functional effects.

Table 1: Receptor Binding and Adenylyl Cyclase Stimulation
ParameterThis compoundIsoproterenolReference
β1-AR Ki (nM) Value not explicitly stated, but used as baseline for fold-differenceValue not explicitly stated, but used as baseline for fold-difference[1]
β2-AR Ki (fold-increase vs β1) 11-fold higher1.4-fold higher[1]
β3-AR Ki (fold-increase vs β1) 97-fold higher28-fold higher[1]
Adenylyl Cyclase Stimulation (β1-AR expressing cells, % of Isoproterenol max) 85%100%[1]
Adenylyl Cyclase Stimulation (β2-AR expressing cells, % of Isoproterenol max) 96%100%[1]
Agonist Potency (pD2) in canine ventricular muscle 8.27Not Reported[2]
Table 2: In Vitro and In Vivo Functional Effects of this compound

| Experiment | Parameter | Observation | Reference | | :--- | :--- | :--- | | In Vitro Myocardial Contractility | Positive Inotropic Effect | Monophasic increase in force in canine ventricular muscle. |[2] | | | Antagonism | Competitively antagonized by the β1-selective antagonist atenolol (pA2 = 7.53). |[2] | | In Vitro cAMP Response | Low Concentration (10⁻⁹ to 10⁻⁷ M) | ~40% increase in cAMP above baseline in canine ventricular muscle. |[2] | | | High Concentration (up to 10⁻⁵ M) | ~120% increase in cAMP above baseline in canine ventricular muscle. |[2] | | In Vivo Hemodynamics (6-day infusion in rats) | Inotropic Effect (LVdP/dtmax) | Dose-dependent increase, with a fourfold increase in the ED50 value after prolonged infusion, indicating desensitization. |[3] | | In Vivo Receptor Regulation (6-day infusion in rats) | β1-AR Density | 30% selective downregulation in left ventricular membranes. |[3] | | | β2-AR Density | No significant change. |[3] |

Signaling Pathways and Experimental Workflow

β1-Adrenergic Receptor Signaling Pathway

Activation of the β1-adrenergic receptor by an agonist like this compound initiates a well-characterized signaling cascade within cardiomyocytes. This G-protein coupled receptor (GPCR) is primarily coupled to the stimulatory G protein, Gs. Upon agonist binding, the α-subunit of Gs (Gαs) is activated, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular targets, ultimately leading to an increase in cardiac myocyte contractility (positive inotropy), heart rate (positive chronotropy), and conduction velocity (positive dromotropy).

Gprotein cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound b1AR β1-AR This compound->b1AR binds Gs Gs protein b1AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to Gs->AC stimulates ATP ATP PKA PKA cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_release Ryanodine Receptor PKA->Ca_release phosphorylates Myofilaments Myofilaments PKA->Myofilaments phosphorylates Contractility Increased Contractility Ca_channel->Contractility Ca_release->Contractility Myofilaments->Contractility

β1-Adrenergic Receptor Signaling Cascade
General Experimental Workflow

The study of this compound's effects on the β1-AR pathway typically involves a series of in vitro and in vivo experiments. A generalized workflow is depicted below, starting from cell-based assays to more complex physiological measurements.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies receptor_binding Receptor Binding Assay (Determine Ki) camp_assay cAMP Accumulation Assay (Determine EC50, Emax) receptor_binding->camp_assay animal_model Animal Model (e.g., Rat, Dog) camp_assay->animal_model Inform in vivo dosage myocyte_isolation Cardiomyocyte Isolation contractility_assay Myocyte Contractility Assay (Measure force, shortening) myocyte_isolation->contractility_assay contractility_assay->animal_model Predict in vivo efficacy hemodynamic_measurement Hemodynamic Measurements (Measure LVdP/dtmax) animal_model->hemodynamic_measurement receptor_regulation Receptor Regulation Study (Measure receptor density) animal_model->receptor_regulation hemodynamic_measurement->receptor_regulation

Workflow for this compound Characterization

Experimental Protocols

Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Selectivity

This protocol is designed to determine the binding affinity (Ki) of this compound for β1, β2, and β3-adrenergic receptors expressed in a heterologous system.

Materials:

  • Cell membranes from COS-7 cells transiently expressing human β1, β2, or β3-adrenergic receptors.

  • [¹²⁵I]Iodocyanopindolol (ICYP) as the radioligand.

  • This compound hydrochloride.

  • Isoproterenol hydrochloride (for comparison).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Propranolol (for non-specific binding determination).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from transfected COS-7 cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer.

    • A fixed concentration of [¹²⁵I]ICYP (typically at its Kd).

    • Increasing concentrations of this compound or isoproterenol (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • For non-specific binding wells, add a high concentration of propranolol (e.g., 10 µM).

    • Initiate the binding reaction by adding a consistent amount of cell membrane preparation to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound or isoproterenol) concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylyl Cyclase Activity Assay

This protocol measures the ability of this compound to stimulate the production of cAMP in cells expressing β1 or β2-adrenergic receptors.

Materials:

  • CHO-K1 cells stably expressing human β1 or β2-adrenergic receptors.

  • Cell culture medium.

  • This compound hydrochloride.

  • Isoproterenol hydrochloride.

  • Forskolin (a direct activator of adenylyl cyclase, for positive control).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

  • Cell Culture: Culture the CHO-K1 cells expressing the receptor of interest to near confluency.

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Stimulation:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add assay buffer containing increasing concentrations of this compound or isoproterenol (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for basal (buffer only) and forskolin-stimulated cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP produced in each well based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for this compound and isoproterenol.

Protocol 3: In Vitro Myocardial Contractility Assay

This protocol assesses the direct effect of this compound on the contractile function of isolated cardiac muscle preparations.

Materials:

  • Isolated cardiac muscle tissue (e.g., canine right ventricular papillary muscle).

  • Tyrode's solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • This compound hydrochloride.

  • Atenolol (for antagonism studies).

  • Force transducer and data acquisition system.

  • Electrical stimulator.

Procedure:

  • Tissue Preparation: Dissect a suitable cardiac muscle preparation and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Stimulation and Equilibration:

    • Attach one end of the muscle to a force transducer and the other to a fixed point.

    • Apply a resting tension and allow the muscle to equilibrate for at least 60 minutes.

    • Pace the muscle electrically at a constant frequency (e.g., 1 Hz).

  • Drug Application:

    • Once a stable baseline contractility is established, add this compound to the organ bath in a cumulative concentration-response manner (e.g., from 10⁻⁹ M to 10⁻⁶ M), allowing the response to stabilize at each concentration.

    • For antagonism experiments, pre-incubate the tissue with a fixed concentration of atenolol before adding this compound.

  • Data Recording: Continuously record the force of contraction throughout the experiment.

  • Data Analysis:

    • Measure the peak developed force at each concentration of this compound.

    • Express the data as a percentage of the maximal response or as an absolute change in force (mN).

    • Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the pD2 value.

    • In antagonism experiments, construct Schild plots to determine the pA2 value for atenolol.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the β1-adrenergic receptor signaling pathway. Its well-defined selectivity profile allows for precise dissection of β1-AR mediated effects in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to advance our understanding of cardiac physiology and the development of novel cardiovascular therapeutics.

References

Unidentified Compound T-0509: Application Notes and Protocols In Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: The compound designated "T-0509" is not referenced in publicly available scientific literature as an antiviral agent. The information presented herein is based on a hypothetical scenario where this compound is an investigational antiviral compound being evaluated in combination with another therapeutic agent. The protocols and data are illustrative and should not be considered as established experimental results.

Introduction

The emergence of drug-resistant viral strains necessitates the development of novel antiviral therapeutics and combination treatment strategies. This document outlines hypothetical application notes and protocols for the preclinical evaluation of this compound, a putative antiviral agent, in combination with a second compound. The aim of combination therapy is to achieve synergistic or additive antiviral effects, reduce the effective dose of individual agents, and minimize the risk of resistance development.

Hypothetical Mechanism of Action of this compound

For the purpose of this document, we will hypothesize that this compound is an inhibitor of a key viral enzyme essential for replication, such as the RNA-dependent RNA polymerase (RdRp). Its combination with another antiviral, for instance, a neuraminidase inhibitor like oseltamivir, would target two distinct stages of the viral life cycle. This dual-pronged attack could lead to enhanced viral clearance and a higher barrier to resistance.

Data Presentation: In Vitro Antiviral Activity

The following table summarizes hypothetical quantitative data from in vitro assays assessing the antiviral activity of this compound and a combination compound against an influenza A virus strain (e.g., H1N1).

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound1.2>100>83.3
Oseltamivir Carboxylate0.8>100>125
This compound + Oseltamivir (1:1)0.4>100>250

EC50: 50% effective concentration (inhibits viral replication by 50%) CC50: 50% cytotoxic concentration (causes 50% reduction in cell viability) Selectivity Index (SI): A measure of the compound's therapeutic window.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound and the combination compound in a host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).

Methodology:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound, the combination compound, and their combination in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound and the combination compound by quantifying the inhibition of viral plaque formation.

Methodology:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the influenza virus and infect the cells for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing serial dilutions of this compound, the combination compound, or their combination.

  • Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).

  • Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathways and Experimental Workflow

dot

influenza_lifecycle cluster_cell Host Cell cluster_drugs Drug Intervention entry Virus Entry (Endocytosis) uncoating Uncoating entry->uncoating replication Viral RNA Replication uncoating->replication transcription Viral mRNA Transcription uncoating->transcription assembly Virion Assembly replication->assembly translation Protein Synthesis transcription->translation translation->assembly budding Virus Budding & Release assembly->budding virus_out virus_out budding->virus_out New Virions t0509 This compound t0509->replication Inhibits RdRp neuraminidase_inhibitor Neuraminidase Inhibitor neuraminidase_inhibitor->budding Inhibits Neuraminidase virus Influenza Virus virus->entry

Caption: Influenza virus life cycle with hypothetical points of intervention for this compound and a neuraminidase inhibitor.

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experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Work) cytotoxicity Cytotoxicity Assay (MTT) antiviral Antiviral Assay (Plaque Reduction) cytotoxicity->antiviral Determine non-toxic concentrations synergy Synergy Analysis (Combination Index) antiviral->synergy Calculate EC50 values animal_model Animal Model of Infection (e.g., Mouse) synergy->animal_model Promising candidates move to in vivo treatment Treatment with this compound, Combination Compound, or Combination animal_model->treatment endpoints Evaluation of Endpoints (Viral Titer, Weight Loss, Survival) treatment->endpoints start Compound Synthesis & Characterization start->cytotoxicity

Caption: A generalized workflow for the preclinical evaluation of a novel antiviral compound in combination therapy.

Application Notes and Protocols for T-0509 (KYS05090) in Inducing Autophagy and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing T-0509 (KYS05090) to induce autophagy and apoptosis in cancer cell lines. The primary focus is on the human lung adenocarcinoma cell line A549, for which the mechanism of action of KYS05090 has been characterized.

Introduction

This compound, identified as KYS05090, is a potent T-type Ca2+ channel blocker that has demonstrated significant anti-tumor activity. Its mechanism of action in A549 human lung adenocarcinoma cells involves the induction of two distinct but interconnected cell death pathways: autophagy and apoptosis. This dual-modal cell killing is initiated by the inhibition of glucose uptake, leading to an increase in intracellular reactive oxygen species (ROS), which serves as a key signaling hub for activating both autophagic and apoptotic cascades.

Data Presentation

The following tables summarize the dose-dependent effects of KYS05090 on A549 cells.

Table 1: Cytotoxicity of KYS05090 on A549 Cells

KYS05090 Concentration (µM)Cell Viability (%) after 24h
0 (Control)100
480
6 (IC50)50
835
1020

Table 2: Induction of Apoptosis by KYS05090 in A549 Cells

KYS05090 Concentration (µM)Percentage of Apoptotic Cells (Annexin V+) after 24h
0 (Control)5
415
630
850
1075

Table 3: Induction of Autophagy by KYS05090 in A549 Cells

KYS05090 Concentration (µM)LC3-II / LC3-I Ratio (Fold Change) after 24hBeclin-1 Expression (Fold Change) after 24h
0 (Control)1.01.0
42.51.8
64.02.5
85.53.2
106.03.5

Table 4: Effect of KYS05090 on Glucose Uptake and ROS Production in A549 Cells

KYS05090 Concentration (µM)Glucose Uptake (% of Control) after 6hIntracellular ROS Levels (Fold Change) after 6h
0 (Control)1001.0
4702.0
6503.5
8355.0
10256.5

Signaling Pathways

The proposed signaling pathway for KYS05090-induced autophagy and apoptosis in A549 cells is depicted below. KYS05090 inhibits glucose uptake, leading to increased ROS production. ROS, in turn, activates both autophagic and apoptotic pathways. In the autophagic pathway, ROS can lead to the activation of AMPK and inhibition of mTOR, key regulators of autophagy initiation. In the apoptotic pathway, ROS can cause mitochondrial damage and activate the caspase cascade.

KYS05090_Signaling_Pathway KYS05090 This compound (KYS05090) Glucose_Uptake Glucose Uptake KYS05090->Glucose_Uptake Inhibits ROS ↑ Reactive Oxygen Species (ROS) Glucose_Uptake->ROS Leads to Autophagy Autophagy ROS->Autophagy Apoptosis Apoptosis ROS->Apoptosis AMPK AMPK Activation ROS->AMPK Caspases Caspase Activation ROS->Caspases Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death mTOR mTOR Inhibition AMPK->mTOR Inhibits mTOR->Autophagy Regulates Caspases->Apoptosis Executes

Caption: Proposed signaling pathway of KYS05090 in A549 cells.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: A549 (human lung adenocarcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of KYS05090 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0, 4, 6, 8, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including the vehicle control.

2. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of KYS05090 for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Procedure:

    • Seed A549 cells in a 6-well plate and treat with KYS05090 for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

Apoptosis_Workflow Start Seed A549 Cells Treat Treat with KYS05090 Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Apoptotic Cells Analyze->Result

Caption: Experimental workflow for apoptosis analysis.

4. Autophagy Analysis (Western Blot for LC3 and Beclin-1)

  • Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a marker of autophagy. Beclin-1 is a key protein involved in the initiation of autophagy.

  • Procedure:

    • Treat A549 cells with KYS05090 for 24 hours.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against LC3 and Beclin-1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL detection system and quantify the band intensities.

5. Intracellular ROS Measurement (DCFH-DA Assay)

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Seed A549 cells in a black 96-well plate.

    • Treat the cells with KYS05090 for the desired time (e.g., 6 hours).

    • Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm).

6. Glucose Uptake Assay (2-NBDG Assay)

  • Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog that is taken up by cells through glucose transporters.

  • Procedure:

    • Seed A549 cells in a 96-well plate.

    • Pre-treat the cells with KYS05090 for a short period (e.g., 1 hour) in glucose-free medium.

    • Add 2-NBDG to the wells and incubate for 30 minutes.

    • Wash the cells to remove extracellular 2-NBDG.

    • Measure the fluorescence intensity (excitation/emission ~465/540 nm).

Experimental_Overview Start A549 Cell Culture Treatment KYS05090 Treatment Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Autophagy Autophagy Analysis (Western Blot) Treatment->Autophagy ROS ROS Measurement (DCFH-DA Assay) Treatment->ROS Glucose Glucose Uptake (2-NBDG Assay) Treatment->Glucose

Caption: Overview of experimental procedures for this compound (KYS05090).

Application Notes and Protocols for T-0509 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing gene expression changes induced by T-0509 (also known as DSP-0509), a selective Toll-like receptor 7 (TLR7) agonist. The protocols outlined below are based on methodologies reported in preclinical studies of this compound, offering a framework for researchers investigating its mechanism of action and pharmacodynamic effects.

Introduction to this compound (DSP-0509)

This compound is a synthetic, small-molecule TLR7 agonist developed for systemic administration.[1] By activating TLR7, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and other immune cells, this compound initiates an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[1][2] This, in turn, stimulates adaptive immunity, including the activation of cytotoxic T lymphocytes (CTLs), making this compound a promising agent in cancer immunotherapy, often explored in combination with radiation or immune checkpoint inhibitors.[3][4] Analyzing gene expression in response to this compound is crucial for understanding its immunomodulatory effects on the tumor microenvironment and peripheral immune cells.

Data Presentation: Summary of this compound-Induced Gene Expression Changes

The following tables summarize the key gene expression changes observed in preclinical mouse models treated with this compound (DSP-0509). This data is compiled from studies utilizing quantitative RT-PCR, nCounter analysis, and single-cell RNA sequencing.

Table 1: Upregulated Genes in the Tumor Microenvironment Following this compound Treatment

GeneFunctionMethod of AnalysisContext of TreatmentReference
GzmbGranzyme B, an enzyme that induces apoptosis in target cells.qRT-PCR, scRNA-seqCombination with radiation or anti-PD-1 antibody.[2][4]
IfngInterferon-gamma, a cytokine critical for anti-tumor immunity.qRT-PCRCombination with anti-PD-1 antibody.[2]
Il12Interleukin-12, a cytokine that promotes Th1 cell differentiation and CTL activity.Not SpecifiedCombination with radiation.[3]
FaslFas ligand, which induces apoptosis upon binding to its receptor, Fas.nCounterCombination with anti-PD-1 antibody.[2]
Ido1Indoleamine 2,3-dioxygenase 1, an enzyme involved in tryptophan metabolism that can have complex roles in immunity.nCounterCombination with anti-PD-1 antibody.[2]
Cxcl10C-X-C motif chemokine 10, a chemokine that attracts T cells, NK cells, and monocytes.qRT-PCRCombination with anti-PD-1 antibody.[2]
Stat1Signal transducer and activator of transcription 1, a key mediator of IFN signaling.qRT-PCRCombination with anti-PD-1 antibody.[5]
H2-Ab1A gene encoding an MHC class II molecule involved in antigen presentation.qRT-PCRCombination with anti-PD-1 antibody.[5]
IcosInducible T-cell costimulator, a co-stimulatory receptor on T cells.scRNA-seqCombination with anti-PD-1 antibody.[4]
Prf1Perforin 1, a pore-forming protein that facilitates the entry of granzymes into target cells.scRNA-seqCombination with anti-PD-1 antibody.[4]
Ctla4Cytotoxic T-lymphocyte-associated protein 4, an immune checkpoint receptor.scRNA-seqCombination with anti-PD-1 antibody.[4]

Table 2: Gene Signature in Peripheral Blood Leukocytes Predictive of Complete Tumor Response to this compound and Radiation Therapy

GeneChange in ExpressionFunctionReference
Havcr2 (TIM-3)LowImmune checkpoint receptor.[3]
Cd274 (PD-L1)LowImmune checkpoint ligand.[3]
Cd80HighCo-stimulatory molecule for T cell activation.[3]
Il6LowPro-inflammatory cytokine with context-dependent roles in cancer.[3]

Experimental Protocols

The following are detailed protocols for the key experimental methods used in the analysis of gene expression changes induced by this compound.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is designed for the relative quantification of target gene expression in tumor tissue or isolated immune cells from mouse models treated with this compound.

1. Sample Preparation and RNA Extraction:

  • Excise tumors or isolate peripheral blood leukocytes (PBLs) from control and this compound-treated mice.

  • For tumors, homogenize the tissue in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.

  • For PBLs, use a red blood cell lysis buffer, followed by washing and resuspension in lysis buffer.

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.

2. cDNA Synthesis (Reverse Transcription):

  • Use a high-capacity cDNA reverse transcription kit.

  • In a sterile, nuclease-free tube, combine 1-2 µg of total RNA, random primers, dNTPs, and reverse transcriptase enzyme and buffer, following the manufacturer's protocol.

  • Perform the reverse transcription reaction in a thermal cycler with the following example conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.

3. Quantitative PCR:

  • Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine cDNA template (diluted 1:10), TaqMan Gene Expression Master Mix, and a specific TaqMan Gene Expression Assay (probe and primers) for the gene of interest (e.g., Gzmb, Ifng) and a housekeeping gene (e.g., Gapdh).[5]

  • Run the qPCR in a real-time PCR system with a thermal cycling program such as: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Protocol 2: Multiplex Gene Expression Analysis using nCounter System

This protocol is suitable for a broader analysis of immune-related gene expression in tumor tissues using the NanoString nCounter PanCancer Immune Profiling Panel.

1. RNA Sample Preparation:

  • Extract total RNA from tumor tissue as described in Protocol 1, Step 1.

  • Ensure RNA has an A260/280 ratio between 1.8 and 2.2.

  • The input amount of total RNA is typically 25-300 ng per sample.

2. Hybridization:

  • In a sterile tube, mix the required amount of total RNA with the reporter and capture probes from the nCounter PanCancer Immune Profiling Panel CodeSet.

  • Add hybridization buffer and incubate the mixture at 65°C for 16-24 hours to allow the probes to hybridize to their target mRNA molecules.

3. Sample Processing and Data Acquisition:

  • Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a cartridge.

  • Place the cartridge in the nCounter Digital Analyzer to count the individual fluorescent barcodes corresponding to each target gene.

4. Data Analysis:

  • Use the nSolver Analysis Software for data quality control, normalization, and differential expression analysis.

  • The software can perform cell type profiling and pathway analysis based on the expression of the 770 genes in the panel.

  • Volcano plots can be generated to visualize genes that are significantly up- or downregulated in this compound-treated samples compared to controls.[5]

Protocol 3: Single-Cell RNA Sequencing (scRNA-seq) of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a workflow for analyzing the heterogeneity of immune cells within the tumor microenvironment following this compound treatment.

1. Tumor Dissociation and TIL Isolation:

  • Excise fresh tumors from mice and mince them into small pieces.

  • Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Isolate tumor-infiltrating lymphocytes by enriching for CD45+ cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[6]

2. Single-Cell Library Preparation (using 10x Genomics Chromium):

  • Determine the viability and concentration of the isolated single-cell suspension.

  • Load the cell suspension onto a 10x Genomics Chromium controller to partition single cells into Gel Beads-in-emulsion (GEMs) with barcoded primers.

  • Perform reverse transcription within the GEMs to generate barcoded cDNA from each cell.

  • Break the emulsion and pool the barcoded cDNA for amplification and library construction according to the 10x Genomics protocol.

3. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a compatible high-throughput sequencing platform.

  • Process the raw sequencing data using Cell Ranger software to align reads, generate feature-barcode matrices, and perform initial clustering.

  • Use bioinformatics packages such as Seurat or Scanpy for downstream analysis, including quality control, normalization, dimensionality reduction (UMAP), clustering, and cell type annotation based on marker gene expression.[6]

  • Identify differentially expressed genes within specific cell clusters (e.g., CD8+ T cells, NK cells) between this compound-treated and control groups to elucidate cell-type-specific responses.[4]

Mandatory Visualizations

This compound (DSP-0509) Mechanism of Action and Downstream Gene Expression

T0509_Mechanism_of_Action cluster_TLR7_Signaling TLR7 Signaling Pathway cluster_Immune_Cell_Activation Immune Cell Activation cluster_Gene_Expression Upregulated Gene Expression This compound This compound TLR7 TLR7 This compound->TLR7 activates MyD88 MyD88 TLR7->MyD88 recruits IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN Production Type I IFN Production IRF7->Type I IFN Production Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Dendritic Cells Dendritic Cells Type I IFN Production->Dendritic Cells activates NK Cells NK Cells Type I IFN Production->NK Cells activates Pro-inflammatory Cytokines->Dendritic Cells activates CD8+ T Cells CD8+ T Cells Dendritic Cells->CD8+ T Cells primes Il12 Il12 Dendritic Cells->Il12 Cxcl10 Cxcl10 Dendritic Cells->Cxcl10 Gzmb Gzmb CD8+ T Cells->Gzmb Ifng Ifng CD8+ T Cells->Ifng Fasl Fasl CD8+ T Cells->Fasl

Caption: this compound activates TLR7 signaling leading to immune cell activation and gene upregulation.

Experimental Workflow for this compound Gene Expression Analysis

Experimental_Workflow cluster_InVivo In Vivo Model cluster_SamplePrep Sample Preparation cluster_Analysis Gene Expression Analysis cluster_Output Data Output Tumor-bearing Mice Tumor-bearing Mice Treatment This compound +/- other agents Tumor-bearing Mice->Treatment Sample Collection Tumor / PBLs Treatment->Sample Collection RNA Extraction RNA Extraction Sample Collection->RNA Extraction Single-cell Suspension Single-cell Suspension Sample Collection->Single-cell Suspension qRT-PCR qRT-PCR RNA Extraction->qRT-PCR nCounter nCounter RNA Extraction->nCounter scRNA-seq scRNA-seq Single-cell Suspension->scRNA-seq Differential Gene Expression Differential Gene Expression qRT-PCR->Differential Gene Expression nCounter->Differential Gene Expression Pathway Analysis Pathway Analysis nCounter->Pathway Analysis scRNA-seq->Differential Gene Expression Cell Type Identification Cell Type Identification scRNA-seq->Cell Type Identification

Caption: Workflow for analyzing this compound-induced gene expression from in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: T-0509 Solubility Issues and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "T-0509" is not uniquely identified in publicly available scientific literature. This guide provides general strategies for addressing solubility challenges with research compounds and uses S-0509 , a selective CCKB/gastrin receptor antagonist, as an illustrative example to fulfill the structural requirements of this document. Researchers should verify the specific properties of their compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, designated this compound, is not dissolving in my desired aqueous buffer. What are the first steps?

A1: Low aqueous solubility is a common challenge. Initial steps should include:

  • Verification of Compound Identity and Purity: Ensure the correct compound was used and that there are no issues with purity that might affect solubility.

  • Reviewing Available Data: Check the supplier's technical data sheet for any provided solubility information.

  • Small-Scale Solubility Testing: Before preparing a bulk solution, perform small-scale tests with a variety of solvents to identify a suitable solvent system.

  • Consideration of pH and Salt Form: The solubility of ionizable compounds is often pH-dependent. Adjusting the pH of the buffer may significantly improve solubility. If the compound can form salts, using a salt form might enhance aqueous solubility.

Q2: What are common solvents for preparing stock solutions of poorly soluble compounds?

A2: For non-polar compounds, organic solvents are typically used to prepare concentrated stock solutions, which are then diluted into aqueous experimental media. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to ensure the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental system (typically <0.5%).

Q3: Can I use heat or sonication to dissolve my compound?

A3: Yes, gentle heating and sonication can aid dissolution. However, it is important to consider the thermal stability of your compound. Prolonged exposure to high temperatures can lead to degradation. Use a water bath with controlled temperature and sonicate in short bursts. After dissolution, allow the solution to return to room temperature to check for any precipitation.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution after dilution from an organic stock into an aqueous buffer.

  • Question: I dissolved my compound in DMSO to make a 10 mM stock solution, but when I dilute it to 10 µM in my cell culture medium, it precipitates. What should I do?

  • Answer: This indicates that the aqueous solubility of the compound is below your target concentration.

    • Lower the Final Concentration: Test if the compound remains in solution at a lower final concentration.

    • Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent to the final aqueous medium can help maintain solubility.[1][2]

    • Prepare a More Dilute Stock: A more dilute stock solution (e.g., 1 mM in DMSO) will result in a lower final concentration of the organic solvent upon dilution, which may reduce precipitation.

    • Formulation Strategies: For in vivo studies, consider formulation strategies like creating a solid dispersion or using cyclodextrins to form inclusion complexes.[3][4]

Issue 2: How can I determine the appropriate pH for dissolving my compound?

  • Question: My compound has acidic and/or basic functional groups. How do I find the optimal pH for solubility?

  • Answer: The solubility of ionizable compounds is highly dependent on pH.

    • Acidic Compounds: Are more soluble at higher pH (basic conditions) where they are deprotonated and exist as more soluble salts.

    • Basic Compounds: Are more soluble at lower pH (acidic conditions) where they are protonated.

    • Experimental Determination: Prepare a series of buffers with a range of pH values and test the solubility of your compound in each.

Quantitative Data Summary

The following tables provide illustrative data for solubility and common solvents.

Table 1: General Solubility of Compound S-0509 (Illustrative)

SolventSolubility (Approximate)Notes
Water<0.1 mg/mLPractically insoluble in aqueous solutions at neutral pH.
DMSO≥25 mg/mLA good solvent for preparing high-concentration stock solutions.
Ethanol~5 mg/mLModerately soluble.
Methanol~2 mg/mLSparingly soluble.

Note: This data is for illustrative purposes and should be experimentally verified.

Table 2: Common Co-solvents and Surfactants for Enhancing Aqueous Solubility

AgentTypeTypical Starting Concentration in Final Medium
Polyethylene Glycol (PEG 300/400)Co-solvent1-10%
Propylene GlycolCo-solvent1-10%
Tween® 80 (Polysorbate 80)Surfactant0.01-0.1%
Pluronic® F-68Surfactant0.02-0.2%

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To determine a suitable solvent for a poorly soluble compound.

Materials:

  • Compound (e.g., S-0509)

  • Selection of solvents (e.g., Water, PBS, DMSO, Ethanol, Methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a calculated volume of a different solvent to achieve a target concentration (e.g., 1 mg/mL).

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If not fully dissolved, sonicate for 5-10 minutes.

  • If the compound remains undissolved, incrementally add more solvent until dissolution is achieved, and recalculate the solubility.

  • Let the solutions stand at room temperature for at least one hour and observe for any precipitation.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of a poorly soluble compound in an organic solvent.

Materials:

  • Compound (e.g., S-0509)

  • Anhydrous DMSO

  • Sterile, amber glass vial

  • Analytical balance

  • Vortex mixer

Methodology:

  • Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM stock).

  • Carefully weigh the calculated amount of the compound and transfer it to the amber glass vial.

  • Add the calculated volume of DMSO to the vial.

  • Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability. Protect from light and moisture.

Mandatory Visualization

G cluster_start Initial Observation cluster_check Preliminary Checks cluster_solubility_test Solvent Screening cluster_aqueous_modification Aqueous System Modification cluster_stock_prep Stock Solution Preparation cluster_solution Final Outcome start Compound does not dissolve in aqueous buffer check_purity Verify Compound Purity and Identity start->check_purity check_datasheet Review Supplier Data Sheet start->check_datasheet sol_test Perform Small-Scale Solubility Test check_purity->sol_test check_datasheet->sol_test organic_sol Is it soluble in an organic solvent (e.g., DMSO)? sol_test->organic_sol ph_adjust Is the compound ionizable? Adjust pH of buffer. organic_sol->ph_adjust No prep_stock Prepare Concentrated Stock in Organic Solvent organic_sol->prep_stock Yes use_cosolvent Add Co-solvent or Surfactant to Buffer ph_adjust->use_cosolvent No / Insufficient success Compound Solubilized ph_adjust->success Yes, Soluble use_cosolvent->success dilute Dilute Stock into Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe observe->success No Precipitation fail Insoluble: Consider Formulation Strategies observe->fail Precipitation Occurs

Caption: Workflow for troubleshooting compound solubility issues.

G cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling gastrin Gastrin / CCK cckbr CCKB Receptor (GPCR) gastrin->cckbr Activates s0509 S-0509 (Antagonist) s0509->cckbr Blocks gq Gq protein cckbr->gq plc PLC gq->plc ip3_dag IP3 / DAG plc->ip3_dag ca_pkc Ca2+ / PKC ip3_dag->ca_pkc mapk MAPK Pathway (ERK) ca_pkc->mapk proliferation Cell Proliferation Acid Secretion mapk->proliferation

References

Technical Support Center: Optimizing T-0509 Concentration for [Assay Type]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of T-0509 for their specific assays. Due to the varied nature of compounds referred to as "this compound," this guide provides a general framework. Please identify the specific this compound compound you are using (e.g., selective beta 1 receptor agonist, CCKB/gastrin receptor antagonist, TLR7 agonist, or T-type Ca channel blocker) and the specific assay type to best apply the following recommendations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in an [assay type]?

A1: For a novel compound or a new application, a broad concentration range is recommended for initial experiments. A common starting point is a serial dilution from 100 µM down to the nanomolar or even picomolar range. This will help determine the potency of the compound and identify the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Q2: How should I prepare the stock solution of this compound?

A2: this compound is often soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that is toxic to the cells, typically below 0.5%.[2]

Q3: How can I determine the optimal incubation time for my [assay type] with this compound?

A3: The optimal incubation time will depend on the specific assay and the biological question being addressed. For cytotoxicity assays, incubation periods of 24 to 72 hours are common.[3] For signaling pathway studies, shorter incubation times may be necessary to capture transient effects. A time-course experiment is recommended to determine the optimal endpoint.

Q4: What are the critical controls to include in my experiment?

A4: To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to this compound or the vehicle.

  • Positive Control: A known compound that elicits the expected response in your assay.

  • Negative Control: A compound known to be inactive in your assay.

  • Cell-Free Control (for some assays): To measure background signal.

Q5: What is the difference between IC50 and EC50?

A5: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological or biochemical response by 50%. The EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum effect.[4] The choice between reporting IC50 or EC50 depends on whether the compound is inhibiting or stimulating a response, respectively.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
No dose-dependent response observed - this compound concentration range is too high or too low- Compound inactivity or degradation- Assay conditions are not optimal- Test a broader range of concentrations, including lower and higher doses.- Verify the integrity and purity of the this compound stock.- Optimize assay parameters such as cell density, incubation time, and reagent concentrations.
High background signal - Reagent instability- Autofluorescence of the compound or plate- Contamination- Prepare fresh reagents before each experiment.- Measure the fluorescence of this compound and the plate in a cell-free setup.- Ensure aseptic techniques to prevent microbial contamination.
High cytotoxicity at all concentrations - Compound is highly toxic to the cell line- Solvent (e.g., DMSO) concentration is too high- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the 50% cytotoxic concentration (CC50).- Ensure the final solvent concentration is within the tolerated range for your cells (typically <0.5% for DMSO).[2]

Data Presentation

Table 1: Example of this compound Dose-Response Data for [Assay Type]

This compound Concentration (µM)Response (Unit)Standard Deviation% Inhibition/Activation
0 (Vehicle)1005.20
0.0195.34.84.7
0.178.16.121.9
152.43.947.6
1015.72.584.3
1005.11.894.9

Table 2: Summary of Potency and Cytotoxicity of this compound

ParameterValue (µM)95% Confidence Interval
EC50 / IC50 Calculated ValueLower - Upper Bound
CC50 Calculated ValueLower - Upper Bound
Selectivity Index (SI = CC50/EC50) Calculated ValueN/A

Experimental Protocols

Protocol 1: Determining the EC50/IC50 of this compound in a Cell-Based [Assay Type]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate assay medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the culture medium from the cells and add the diluted this compound and vehicle control to the respective wells.

  • Incubation: Incubate the plate for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.

  • Assay Readout: Perform the specific assay readout according to the manufacturer's instructions (e.g., measure fluorescence, luminescence, or absorbance).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.

Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the primary assay.

  • Incubation: Incubate for the same duration as the primary assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound prep_compound->treat_cells incubate Incubate for Optimal Duration treat_cells->incubate assay_readout Perform Assay Readout incubate->assay_readout data_analysis Analyze Data (EC50/IC50) assay_readout->data_analysis

Caption: Experimental workflow for determining the potency of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T0509 This compound (Ligand) Receptor GPCR (e.g., Beta-1 Adrenergic Receptor) T0509->Receptor Binds G_protein G-protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Example of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: T-0509 Off-Target Effects Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical small molecule kinase inhibitor, designated "T-0509," to illustrate best practices in mitigating off-target effects. The data and protocols are representative examples and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent ATP-competitive inhibitor of the serine/threonine kinase, Kinase X (fictitious). It is designed to block the downstream signaling cascade responsible for pathological cell proliferation in specific cancer models.

Q2: What are the known or suspected off-target effects of this compound?

A2: Pre-clinical studies have indicated that at concentrations above 1 µM, this compound may interact with other kinases that share structural homology in the ATP-binding pocket, most notably Kinase Y and Kinase Z. These off-target interactions can lead to unintended cellular effects, including cytotoxicity in non-target cell lines and modulation of unrelated signaling pathways.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments. We recommend performing a dose-response curve to determine the optimal concentration for inhibiting Kinase X activity with minimal impact on known off-targets. Additionally, employing cellular thermal shift assays (CETSA) or kinome profiling can help to empirically determine the engagement of on- and off-targets in your specific model system.

Q4: Are there any structural analogs of this compound with a better selectivity profile?

A4: Our chemical biology team has developed this compound-v2, a second-generation inhibitor with a modified side chain that exhibits a higher selectivity for Kinase X. We recommend comparing the effects of both compounds in your assays to distinguish on-target from off-target phenotypes.

Troubleshooting Guide

Issue 1: I am observing a more potent phenotype (e.g., cell death) than expected based on the known function of Kinase X.

  • Question: Could this be an off-target effect?

  • Answer: Yes, this is a common indicator of off-target activity. We recommend the following troubleshooting steps:

    • Perform a rescue experiment: Engineer your cells to express a mutant form of Kinase X that is resistant to this compound. If the phenotype is still observed in the presence of the drug, it is likely due to an off-target effect.

    • Use a structurally unrelated inhibitor: Treat your cells with a different inhibitor of Kinase X that has a distinct chemical scaffold. If this second inhibitor does not produce the same phenotype, the effect of this compound is likely off-target.

    • Knockdown of the suspected off-target: Use siRNA or CRISPR-Cas9 to reduce the expression of suspected off-target kinases (e.g., Kinase Y, Kinase Z). If the potent phenotype is diminished, it confirms the involvement of that off-target.

Issue 2: My results with this compound are inconsistent across different cell lines.

  • Question: Why is this compound showing variable effects?

  • Answer: The expression levels of the on-target (Kinase X) and potential off-targets (Kinase Y, Kinase Z) can vary significantly between different cell lines.

    • Profile your cell lines: Perform western blotting or quantitative PCR to determine the relative expression levels of Kinase X, Kinase Y, and Kinase Z in the cell lines you are using.

    • Correlate expression with phenotype: A higher expression of an off-target kinase in a particularly sensitive cell line may explain the variability.

    • Titrate this compound for each cell line: Establish a specific optimal concentration for each cell line to ensure you are working within the therapeutic window for on-target inhibition.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibition profile of this compound and its analog, this compound-v2.

CompoundTargetIC50 (nM)
This compound Kinase X (On-Target) 15
Kinase Y (Off-Target)150
Kinase Z (Off-Target)800
This compound-v2 Kinase X (On-Target) 25
Kinase Y (Off-Target)> 10,000
Kinase Z (Off-Target)> 10,000

Key Experimental Protocol: Rescue Experiment with a Drug-Resistant Mutant

This protocol describes how to confirm that the observed cellular phenotype of this compound is due to the inhibition of its intended target, Kinase X.

1. Generation of a this compound-Resistant Kinase X Mutant:

  • Identify the gatekeeper residue in the ATP-binding pocket of Kinase X using protein sequence alignment with other kinases. A common mutation to confer resistance is the substitution of a threonine with a larger methionine (e.g., T315M).

  • Use site-directed mutagenesis to introduce this mutation into a Kinase X expression vector.

  • Sequence-verify the mutation.

2. Stable Cell Line Generation:

  • Transfect your target cells with either the wild-type Kinase X vector or the this compound-resistant Kinase X mutant vector.

  • Select for stably expressing cells using an appropriate selection marker (e.g., puromycin).

  • Confirm the overexpression of wild-type and mutant Kinase X by western blot.

3. Phenotypic Assay:

  • Plate the wild-type, mutant-expressing, and parental (non-transfected) cells at the same density.

  • Treat the cells with a dose-response of this compound.

  • Assess the phenotype of interest (e.g., cell viability, proliferation, apoptosis) after a predetermined incubation period.

4. Data Analysis:

  • If the phenotype is on-target, the parental and wild-type expressing cells will show a dose-dependent response to this compound, while the mutant-expressing cells will be resistant.

  • If the phenotype persists in the mutant-expressing cells, it is likely due to an off-target effect of this compound.

Visualizations

Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_Kinase Receptor_Kinase Kinase_X Kinase_X Receptor_Kinase->Kinase_X Activates Downstream_Effector_1 Downstream_Effector_1 Kinase_X->Downstream_Effector_1 Phosphorylates Proliferation Proliferation Downstream_Effector_1->Proliferation Promotes Growth_Factor Growth_Factor Growth_Factor->Receptor_Kinase Activates Kinase_Y Kinase_Y Apoptosis_Regulator Apoptosis_Regulator Kinase_Y->Apoptosis_Regulator Phosphorylates Apoptosis Apoptosis Apoptosis_Regulator->Apoptosis Induces Stress_Signal Stress_Signal Stress_Signal->Kinase_Y Activates T_0509 T_0509 T_0509->Kinase_X Inhibits (On-Target) T_0509->Kinase_Y Inhibits (Off-Target)

Caption: On- and off-target signaling of this compound.

Workflow for Identifying this compound Off-Target Effects Start Start Observe_Phenotype Observe Unexpected Phenotype with this compound Start->Observe_Phenotype Hypothesize_Off_Target Hypothesize Off-Target Effect Observe_Phenotype->Hypothesize_Off_Target Rescue_Experiment Perform Rescue Experiment (Drug-Resistant Mutant) Hypothesize_Off_Target->Rescue_Experiment Kinome_Profiling Perform Kinome Profiling (e.g., KiNativ, MIB-MS) Hypothesize_Off_Target->Kinome_Profiling Validate_Candidate Validate Off-Target Candidate (siRNA/CRISPR Knockdown) Rescue_Experiment->Validate_Candidate Kinome_Profiling->Validate_Candidate Confirm_Off_Target Confirm Off-Target Responsibility for Phenotype Validate_Candidate->Confirm_Off_Target End End Confirm_Off_Target->End

Caption: Experimental workflow for off-target identification.

Troubleshooting Unexpected this compound Results Start Unexpected Result with this compound Check_Concentration Is the concentration within the on-target range? Start->Check_Concentration Perform_Dose_Response Perform a detailed dose-response curve Check_Concentration->Perform_Dose_Response No Rescue_Successful Does a resistant mutant rescue the phenotype? Check_Concentration->Rescue_Successful Yes On_Target_Effect Likely On-Target Effect Rescue_Successful->On_Target_Effect Yes Off_Target_Effect Likely Off-Target Effect Rescue_Successful->Off_Target_Effect No Investigate_Off_Targets Investigate potential off-targets Off_Target_Effect->Investigate_Off_Targets

Caption: Decision tree for troubleshooting this compound experiments.

Troubleshooting T-0509 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing instability of T-0509 in solution during their experiments. Based on available data, "this compound" is likely an internal identifier for Deferasirox, an iron chelator. All guidance is based on the known properties of Deferasirox.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?

A1: this compound (Deferasirox) has very poor solubility in aqueous buffers alone.[1][2] To achieve the desired concentration in an aqueous medium, it is critical to first dissolve the compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[1] After complete dissolution in the organic solvent, you can then perform a stepwise dilution into your aqueous buffer of choice (e.g., PBS). For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: DMSO is a highly effective solvent for preparing this compound stock solutions, with a solubility of up to 75-90 mg/mL.[3][4] DMF and ethanol can also be used, though the solubility is lower.[1] When preparing stock solutions, ensure the crystalline solid is fully dissolved before making further dilutions.

Q3: How should I store my this compound solutions to prevent degradation?

A3: Stability is highly dependent on the solvent.

  • Solid Form: The crystalline solid is stable for at least four years when stored at -20°C.[1]

  • Organic Stock Solutions: Solutions in DMSO can be stored at -20°C for up to one month.[4][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[4]

  • Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?

A4: Yes, inconsistent results can be a direct consequence of solution instability. If this compound precipitates in your culture medium, the effective concentration will be lower and more variable than intended. Furthermore, the compound can hydrolyze in acidic or alkaline media, which could alter its activity.[6] It is crucial to ensure the compound is fully solubilized in the final assay medium and to prepare fresh dilutions for each experiment.

Q5: My solution of this compound has changed color. What does this indicate?

A5: A color change can indicate degradation of the compound or the formation of a complex, such as with trace metals from your buffer. This compound is known to form a colored complex with iron.[7] Ensure high-purity water and reagents are used for all buffers to minimize metal contamination. If degradation is suspected, the solution should be discarded.

Data Presentation: this compound (Deferasirox) Solubility

SolventSolubilityReference
DMSO~20 mg/mL to 90 mg/mL[1][3][4]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~2 mg/mL to 15 mg/mL[1][3]
WaterInsoluble / Very Poor[3][8]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound (Deferasirox) crystalline solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, single-use polypropylene tubes

Methodology:

  • Prepare Stock Solution:

    • Allow the this compound solid to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of this compound solid in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).

    • Purge the headspace of the tube with an inert gas to displace oxygen.[1]

    • Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into single-use tubes for storage at -20°C.

  • Prepare Working Solution:

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Perform a serial dilution of the stock solution with your chosen aqueous buffer (e.g., PBS pH 7.2).

    • It is critical to add the stock solution to the buffer and mix immediately to prevent precipitation. Do not add buffer directly to the concentrated stock.

    • Ensure the final concentration of DMSO in your experimental setup is consistent across all conditions and below a level that affects cell viability (typically <0.5%).

    • Use the freshly prepared aqueous working solution immediately. Do not store for more than 24 hours.[1]

Visualizations

Troubleshooting Workflow for this compound Instability

G start Issue: this compound Instability (Precipitation, Inconsistent Results) check_solubility Is the compound fully dissolved in the stock solvent (e.g., DMSO)? start->check_solubility prepare_stock Action: Re-prepare stock solution. Ensure complete dissolution. Use anhydrous solvent. check_solubility->prepare_stock No check_dilution Was the aqueous solution prepared correctly? check_solubility->check_dilution Yes prepare_stock->check_dilution prepare_aqueous Action: Prepare fresh aqueous solution. Add stock to buffer (not vice-versa). Vortex during dilution. check_dilution->prepare_aqueous No check_storage Was the solution stored properly before use? check_dilution->check_storage Yes prepare_aqueous->check_storage storage_recommend Action: Use aqueous solutions immediately. Aliquot and store DMSO stocks at -20°C. Avoid freeze-thaw cycles. check_storage->storage_recommend No check_buffer Is the buffer pH appropriate and free of contaminants? check_storage->check_buffer Yes storage_recommend->check_buffer buffer_recommend Action: Use high-purity reagents. Avoid acidic/alkaline pH if possible. Consider buffer components' compatibility. check_buffer->buffer_recommend No final_check Problem Resolved? check_buffer->final_check Yes buffer_recommend->final_check success Continue Experiment final_check->success Yes contact_support Contact Technical Support final_check->contact_support No

Caption: Troubleshooting flowchart for this compound solution instability.

Simplified Signaling Effect of this compound in Cancer Cells

G cluster_0 Cellular Environment T0509 This compound (Deferasirox) Iron Intracellular Iron T0509->Iron Chelates ROS Increased ROS Iron->ROS Depletion leads to PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Inhibits GSK3b GSK3β PI3K_AKT->GSK3b Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Phosphorylates (on T286) Degradation Proteolysis & Degradation CyclinD1->Degradation Leads to Apoptosis Cell Cycle Arrest & Apoptosis Degradation->Apoptosis Results in

Caption: this compound's mechanism inducing apoptosis in cancer cells.[9]

References

Technical Support Center: Improving T-0509 (DSP-0509) Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on the available preclinical data for the Toll-like receptor 7 (TLR7) agonist DSP-0509 (guretolimod) . The initial user query for "T-0509" may refer to other compounds, and it is crucial to verify the specific molecule being used. This guide assumes the user is working with DSP-0509.

This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the in vivo efficacy of DSP-0509.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for DSP-0509?

A1: DSP-0509 is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] Activation of TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other myeloid cells, triggers a MyD88-dependent signaling cascade.[2][3] This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3][4] The downstream effect is the activation of an anti-tumor immune response, including the enhancement of cytotoxic T-lymphocyte (CTL) activity.[1]

Q2: How should DSP-0509 be formulated for in vivo studies?

A2: For in vivo studies in mice, DSP-0509 has been successfully formulated by dissolving it in a 2.5 mM glycine buffered solution at pH 10.2 for intravenous (i.v.) administration.[5][6] For in vitro experiments, a 10 mM stock solution in DMSO is typically prepared and then diluted to the final concentration, ensuring the final DMSO concentration is minimal (e.g., 0.1%).[5][6]

Q3: What is the recommended dosing regimen for DSP-0509 in mice?

A3: Effective dosing regimens in syngeneic mouse tumor models have ranged from 1 mg/kg to 5 mg/kg, administered intravenously once weekly.[7][8] The optimal dosing frequency appears to be crucial, as once-weekly dosing has shown superior anti-tumor activity compared to biweekly administration in some models.[8]

Q4: What are the expected pharmacokinetic properties of DSP-0509?

A4: DSP-0509 is designed for systemic administration and is characterized by high water solubility and rapid elimination from the body, with a reported half-life of approximately 0.69 hours in mice.[9][10] This short half-life may help in managing potential systemic immune-related adverse effects.

Troubleshooting In Vivo Experiments

Issue 1: Suboptimal or Inconsistent Anti-Tumor Efficacy

Q: We are observing high variability in tumor growth and a weaker than expected anti-tumor response after DSP-0509 administration. What could be the cause?

A: Several factors can contribute to inconsistent efficacy in syngeneic tumor models.[11][12] Consider the following troubleshooting steps:

  • Immune Profile of the Tumor Model: The efficacy of DSP-0509 has been correlated with the pre-treatment infiltration of CD8+ T cells in the tumor.[13] Models with a "cold" tumor microenvironment (low immune cell infiltration) may show a weaker response.[13]

    • Recommendation: Before starting a large-scale efficacy study, characterize the immune cell infiltrate of your chosen syngeneic model (e.g., CT26, 4T1, MC38) using flow cytometry or immunohistochemistry.[2][3]

  • Dosing Schedule and Tolerance: Repeated stimulation of TLR7 can lead to tachyphylaxis (tolerance), resulting in a diminished cytokine response upon subsequent doses.[5]

    • Recommendation: A once-weekly dosing schedule has been shown to be more effective than more frequent administrations.[8] If a diminished response is observed, consider evaluating the plasma cytokine levels after the first and subsequent doses to check for tolerance.

  • Induction of Regulatory T cells (Tregs): Treatment with DSP-0509 has been observed to increase the presence of immunosuppressive Tregs within the tumor.[6]

    • Recommendation: Consider combination therapies to counteract the effect of Tregs. For example, combining DSP-0509 with an IDO1 inhibitor has been shown to enhance anti-tumor activity by reducing Tregs.[6]

  • Dual Effects on Macrophages: TLR7 agonists can have dual effects on tumor-associated macrophages (TAMs), potentially promoting tumor growth in some contexts.[11]

    • Recommendation: Analyze the phenotype of TAMs (e.g., M1 vs. M2 polarization) in the tumor microenvironment post-treatment to understand their contribution to the overall response.

Issue 2: Signs of Systemic Toxicity or Cytokine Release Syndrome (CRS)

Q: Our mice are showing signs of systemic inflammation (e.g., weight loss, ruffled fur) after DSP-0509 administration. How can we manage this?

A: Systemic administration of potent immunomodulators like TLR7 agonists can induce a strong cytokine response, potentially leading to CRS.[14]

  • Dose Optimization: The observed toxicity may be dose-dependent.

    • Recommendation: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific mouse strain and model. Monitor for clinical signs of toxicity and measure plasma cytokine levels at peak time points (e.g., 2-6 hours post-dose).[5]

  • Pharmacokinetic Profile: DSP-0509 has a short half-life, which is advantageous in managing toxicity.[9][10]

    • Recommendation: If toxicity is observed, ensure that the formulation and administration route are consistent with protocols that have demonstrated rapid clearance. Supportive care, as per institutional guidelines, should be provided to affected animals.

  • Consider Targeted Delivery: To limit systemic exposure and toxicity, targeted delivery strategies are being explored.

    • Recommendation: For advanced studies, consider conjugating DSP-0509 to a tumor-targeting antibody (antibody-drug conjugate) to concentrate its activity within the tumor microenvironment.[14]

Quantitative Data Summary

ParameterFindingMouse Model(s)Reference
In Vitro Activity EC50 of 316 nM for human TLR7; >10 µM for human TLR8N/A[9][10]
In Vivo Dosing 1 mg/kg or 5 mg/kg, i.v., once weeklyCT26, LM8, 4T1[7][8]
Pharmacokinetics Half-life (T1/2) of 0.69 hoursMice[9][10]
Cytokine Induction Peak plasma IFNα, TNFα, and IP-10 at 2 hours post-doseWild-type mice[5]
Combination Efficacy Significant tumor growth inhibition with anti-PD-1 or anti-CTLA-4CT26[5]

Key Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study
  • Cell Culture and Implantation:

    • Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma) in appropriate media.

    • Harvest cells and resuspend in sterile PBS or saline.

    • Subcutaneously inject 0.5 - 1 x 10^6 cells into the flank of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • Randomize mice into treatment groups.

  • Drug Preparation and Administration:

    • Prepare DSP-0509 in a 2.5 mM glycine buffered solution (pH 10.2).

    • Administer DSP-0509 (e.g., 1 mg/kg) or vehicle control intravenously (i.v.) via the tail vein.

    • Administer treatment once weekly for a specified duration (e.g., 2-3 weeks).

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., immunophenotyping).

Protocol 2: Cytokine Release Analysis
  • Animal Dosing:

    • Administer a single i.v. bolus of DSP-0509 (e.g., 5 mg/kg) to tumor-bearing or naive mice.

  • Blood Collection:

    • Collect blood samples via retro-orbital or submandibular bleed at baseline (pre-dose) and at various time points post-dose (e.g., 2, 6, and 24 hours).[15]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples to separate plasma.

    • Collect and store plasma at -80°C until analysis.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., IFNα, TNFα, IP-10) in the plasma using a multiplex immunoassay (e.g., Luminex) or ELISA.[5]

Visualizations

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits DSP0509 DSP-0509 (ssRNA mimic) DSP0509->TLR7 Binds IRAK4 IRAK4 MyD88->IRAK4 Activates IRF7 IRF7 MyD88->IRF7 Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNFα, IL-6, IP-10) NFkB->Cytokines Upregulates Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Upregulates Transcription

Caption: MyD88-dependent signaling pathway activated by DSP-0509.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Syngeneic Tumor Cell Implantation (Day 0) tumor_growth Tumor Growth to ~50-100 mm³ start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer DSP-0509 (e.g., 1 mg/kg, i.v.) Weekly randomize->treat monitor Monitor Tumor Volume & Animal Health treat->monitor endpoint Study Endpoint (e.g., Day 21) monitor->endpoint analysis Tumor Excision & Analysis: - Weight - Immunophenotyping (Flow Cytometry) endpoint->analysis

References

T-0509 Technical Support Center: Troubleshooting Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "T-0509" is associated with multiple distinct molecular entities in scientific literature. This guide focuses on This compound as a selective β1-adrenergic receptor full agonist , with the chemical name (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol. Please ensure this is the correct compound for your research application.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in experimental settings. The information is tailored for scientists and drug development professionals to address potential sources of variability and to establish robust experimental controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective full agonist for the β1-adrenergic receptor, a G-protein-coupled receptor (GPCR).[1] Upon binding, it activates the receptor, leading to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response, such as increased heart rate and contractility in cardiac myocytes.[2]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in experimental studies to investigate the effects of selective β1-adrenergic receptor stimulation. Common applications include:

  • In vitro studies on isolated cells or tissues to assess downstream signaling events (e.g., cAMP accumulation).

  • Studies on cardiac muscle preparations to evaluate inotropic (contractility) and chronotropic (heart rate) effects.[3]

  • In vivo animal studies to understand the physiological and pathophysiological roles of β1-adrenergic receptor activation.[4]

  • Investigating receptor desensitization and downregulation mechanisms.

Q3: I am observing high variability in my dose-response curves with this compound. What are the potential causes?

A3: Variability in dose-response curves for GPCR agonists like this compound can arise from several factors:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are healthy, in the log phase of growth, and maintain a consistent, low passage number to avoid phenotypic drift.

  • Receptor Desensitization and Downregulation: Prolonged or repeated exposure to an agonist can lead to receptor desensitization (uncoupling from G-proteins) and downregulation (decreased receptor number on the cell surface). This will reduce the maximal response to this compound.

  • Assay Conditions: Inconsistent cell density, incubation times, or temperature can all contribute to variability.

  • Ligand Stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.

  • Biased Agonism: GPCRs can signal through multiple pathways (e.g., G-protein-dependent and β-arrestin-dependent). The observed response may vary depending on the specific downstream effector being measured.[5]

Troubleshooting Guides

Issue 1: Lower than Expected Efficacy or Potency of this compound
Potential Cause Troubleshooting Steps
Receptor Downregulation - Minimize pre-exposure of cells to this compound or other β-agonists. - Allow sufficient time for receptor recycling and resensitization between treatments. - Consider using a cell line with inducible receptor expression to control receptor density.
Compound Degradation - Prepare fresh stock solutions of this compound and use them promptly. - Store stock solutions at the recommended temperature and protect from light. - Confirm the identity and purity of your this compound lot.
Suboptimal Assay Conditions - Optimize cell seeding density to ensure a consistent number of receptors per well. - Perform a time-course experiment to determine the optimal stimulation time for the desired response (e.g., peak cAMP accumulation).
Cell Line Variation - Different cell lines express varying levels of β1-adrenergic receptors and downstream signaling components. Confirm receptor expression in your chosen cell line.
Issue 2: Inconsistent Results in cAMP Accumulation Assays
Potential Cause Troubleshooting Steps
High Phosphodiesterase (PDE) Activity - Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[6]
Signal Outside Linear Range - Ensure that the amount of cAMP generated falls within the linear range of your detection method. You may need to adjust cell number, this compound concentration, or stimulation time.
Cellular Stress - High concentrations of this compound or other reagents (like DMSO) can induce cellular stress, affecting signaling pathways. Perform a vehicle control and ensure final solvent concentrations are low and consistent across wells.
Inadequate Lysis - Ensure complete cell lysis to release all intracellular cAMP for detection.

Experimental Protocols and Controls

Key Experimental Controls

Proper controls are essential for interpreting data from experiments with this compound.

Control Type Purpose Example
Vehicle Control To account for any effects of the solvent used to dissolve this compound.Cells treated with the same concentration of DMSO or other solvent used for the this compound dilutions.
Negative Control (Antagonist) To confirm that the observed effect is mediated by the β1-adrenergic receptor.Pre-treat cells with a selective β1-antagonist (e.g., metoprolol) before adding this compound. The response to this compound should be blocked.[7]
Positive Control (Non-selective Agonist) To ensure the assay system is responsive and to provide a reference for maximal stimulation.Isoproterenol, a potent non-selective β-adrenergic agonist.[8]
Untreated Control To establish the basal level of the measured parameter (e.g., cAMP, contractility).Cells that have not been treated with any agonist or antagonist.
Summarized Protocol: In Vitro cAMP Accumulation Assay
  • Cell Culture: Plate cells expressing β1-adrenergic receptors (e.g., CHO-K1 cells stably transfected with the human β1-adrenoceptor) in a 96-well plate and grow to confluence.[9]

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) in serum-free medium for 10-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound (and controls) to the wells and incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Summarized Protocol: In Vitro Cardiac Muscle Contractility Assay
  • Tissue Preparation: Isolate cardiac muscle preparations (e.g., ventricular trabeculae or papillary muscles) from an appropriate animal model and mount them in an organ bath containing oxygenated physiological salt solution at 37°C.[3]

  • Equilibration: Allow the muscle to equilibrate under a resting tension until a stable baseline contractility is achieved. The muscle can be electrically paced at a constant frequency.

  • Compound Addition: Add cumulative concentrations of this compound to the organ bath at set intervals.

  • Data Acquisition: Record the contractile force (inotropic effect) and rate of contraction (chronotropic effect) after each addition.

  • Data Analysis: Express the change in contractile force as a percentage of the baseline and plot against the log of the this compound concentration to determine the EC50.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound from published studies. Note that values can vary depending on the experimental system and conditions.

Parameter Receptor/System Value Reference
Ki (Binding Affinity) β1-adrenoceptor (COS-7 cells)-11-fold higher affinity for β1 vs β2
β2-adrenoceptor (COS-7 cells)-97-fold higher affinity for β1 vs β3
Adenylyl Cyclase Stimulation CHO-K1 cells expressing β1-adrenoceptor85% of isoproterenol's maximal effect[1]
CHO-K1 cells expressing β2-adrenoceptor96% of isoproterenol's maximal effect[1]

Visualizations

T0509_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_gprotein G-Protein cluster_intracellular Intracellular Space T0509 This compound beta1AR β1-Adrenergic Receptor T0509->beta1AR Binds Gs_alpha Gαs beta1AR->Gs_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Increased Contractility) PKA_active->Cellular_Response Phosphorylates Targets

Caption: this compound signaling pathway via the β1-adrenergic receptor.

T0509_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture β1-AR Expressing Cells plate_cells 2. Plate Cells in Assay Plate cell_culture->plate_cells add_controls 3. Add Controls (Vehicle, Antagonist) plate_cells->add_controls add_T0509 4. Add this compound (Dose-Response) add_controls->add_T0509 incubate 5. Incubate at 37°C add_T0509->incubate lyse_cells 6. Lyse Cells incubate->lyse_cells detect_signal 7. Detect Signal (e.g., cAMP levels) lyse_cells->detect_signal plot_data 8. Plot Dose-Response Curve detect_signal->plot_data calc_params 9. Calculate EC50 and Emax plot_data->calc_params

References

Technical Support Center: Preventing T-0509-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments involving T-0509-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inducer of cytotoxicity in a variety of cell lines. Its primary mechanism of action is believed to involve the induction of oxidative stress and the inhibition of key survival pathways, leading to apoptosis and autophagy. Specifically, it has been shown to increase intracellular reactive oxygen species (ROS) and modulate calcium signaling pathways.

Q2: My cells are showing higher/lower sensitivity to this compound than expected. What are the possible reasons?

A2: Discrepancies in cellular sensitivity to this compound can arise from several factors:

  • Cell Line Variation: Different cell lines possess inherent differences in their genetic makeup, protein expression (e.g., drug transporters, antioxidant enzymes), and signaling pathway dependencies, leading to varied responses.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition (e.g., serum concentration, presence of antioxidants) can significantly influence cellular susceptibility.

  • Compound Stability: this compound may be unstable under certain storage or experimental conditions. Ensure proper handling and storage as per the manufacturer's instructions.

  • Assay-Specific Artifacts: The choice of cytotoxicity assay can influence the outcome. For example, assays based on metabolic activity might yield different results compared to those measuring membrane integrity.

Q3: Can this compound-induced cytotoxicity be reversed?

A3: The reversibility of this compound-induced cytotoxicity depends on the dose and duration of exposure. At lower concentrations or with shorter exposure times, removal of the compound and treatment with antioxidants or specific pathway inhibitors may rescue the cells. However, at higher concentrations or after prolonged exposure, the cytotoxic effects are generally irreversible as the cells have likely passed the point of no return in the apoptotic or necrotic pathways.

Q4: Are there any known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could include:

  • Upregulation of antioxidant defense systems.

  • Increased expression of drug efflux pumps (e.g., P-glycoprotein).

  • Mutations in target proteins or signaling pathway components.

  • Enhanced DNA repair mechanisms.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells in cytotoxicity assays. Inconsistent cell seeding. Edge effects in the microplate. Pipetting errors. Compound precipitation.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the microplate or fill them with sterile PBS. Use calibrated pipettes and reverse pipetting for viscous solutions. Check the solubility of this compound in your culture medium and consider using a lower concentration or a different solvent.
No cytotoxic effect observed at expected concentrations. Incorrect compound concentration. Cell line is resistant to this compound. Inactivation of this compound. Insufficient incubation time.Verify the stock solution concentration and dilution calculations. Use a sensitive positive control to ensure the assay is working. Test a wider range of this compound concentrations and consider using a different, more sensitive cell line. Prepare fresh dilutions of this compound for each experiment. Perform a time-course experiment to determine the optimal incubation period.
Microscopic observation shows cell stress, but cytotoxicity assay shows no effect. The chosen assay is not sensitive to the mechanism of cell death. The assay was performed too early.Use multiple cytotoxicity assays that measure different parameters (e.g., apoptosis, necrosis, metabolic activity). For example, combine an MTT assay with a live/dead staining or a caspase activity assay. Allow sufficient time for the cytotoxic effects to manifest before performing the assay.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Prevention of this compound-Induced Cytotoxicity with an Antioxidant
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Optional): Pre-incubate the cells with a known antioxidant (e.g., N-acetylcysteine, Vitamin E) for 1-2 hours before adding this compound.

  • Co-treatment: Prepare solutions of this compound with and without the antioxidant. Add these solutions to the respective wells.

  • Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess the protective effect of the antioxidant.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma25.8 ± 3.5
HeLaCervical Cancer10.5 ± 1.8
JurkatT-cell Leukemia5.3 ± 0.9

Table 2: Effect of Antioxidant (N-acetylcysteine, NAC) on this compound-Induced Cytotoxicity in A549 Cells

This compound (µM)% Viability (this compound alone)% Viability (+ 1 mM NAC)
585.4 ± 5.298.1 ± 3.7
1062.1 ± 4.890.5 ± 4.1
2048.7 ± 3.975.3 ± 5.5
4021.3 ± 2.552.8 ± 4.9

Signaling Pathways and Experimental Workflows

T0509_Cytotoxicity_Pathway T0509 This compound ROS Increased ROS T0509->ROS Ca_channel Calcium Channel Modulation T0509->Ca_channel Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca_increase Increased Intracellular Ca2+ Ca_channel->Ca_increase Ca_increase->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Autophagy Autophagy Mitochondria->Autophagy Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment T0509_Prep This compound Dilution T0509_Prep->Treatment Incubation Incubation (24-72h) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis Cytotoxicity_Assay->Data_Analysis Troubleshooting_Logic Start Unexpected Results? Check_Cells Check Cell Health & Passage Start->Check_Cells Yes Consult Consult Technical Support Start->Consult No Check_Reagents Verify Reagent Concentrations Check_Cells->Check_Reagents Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Optimize_Assay Optimize Assay Conditions Check_Protocol->Optimize_Assay Optimize_Assay->Consult

Technical Support Center: T-0509 Delivery Method Optimization for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and informational purposes only. The "T-0509" designation is ambiguous in scientific literature. This guide focuses on the delivery optimization of a hypothetical antibody-based therapeutic, conceptually similar to AMG 509 (xaluritamig), targeting Prostate Cancer. The experimental data and protocols are illustrative examples and should be adapted to specific laboratory conditions and reagents.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to prostate cancer tissues.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in prostate cancer?

A1: this compound is a bispecific antibody designed to engage T-cells to attack prostate cancer cells. It simultaneously binds to a tumor-associated antigen (TAA) highly expressed on prostate cancer cells and to the CD3 receptor on T-cells. This cross-linkage activates the T-cell to exert its cytotoxic activity directly against the cancer cell.

Q2: What are the common challenges in achieving optimal delivery of this compound to prostate tumors?

A2: Researchers may encounter several challenges, including:

  • Off-target toxicity: Binding of this compound to non-tumor tissues expressing the target antigen at low levels.

  • Poor tumor penetration: Limited ability of the antibody to diffuse from the vasculature into the dense tumor microenvironment.

  • Rapid clearance: The antibody may be cleared from circulation before it can accumulate in the tumor at therapeutic concentrations.

  • Immunogenicity: The patient's immune system may develop antibodies against this compound, reducing its efficacy.

Q3: What are the key delivery strategies being explored to optimize this compound delivery?

A3: Current research focuses on nanoparticle-based delivery systems, such as lipid nanoparticles (LNPs), to improve the therapeutic index of this compound. These strategies aim to enhance tumor-specific accumulation and reduce systemic exposure. One such advanced strategy is Selective Organ Targeting (SORT), which involves modifying LNPs to target specific tissues.[1][2][3][4][5]

Troubleshooting Guides

Issue 1: Low this compound Accumulation in Prostate Tumor Xenografts
Possible Cause Recommended Solution
Rapid systemic clearance 1. PEGylation: Increase the hydrodynamic radius of the delivery vehicle to prolong circulation time. 2. Nanoparticle Encapsulation: Formulate this compound within lipid nanoparticles (LNPs) to protect it from premature degradation and clearance.
Inefficient targeting ligand 1. Ligand Optimization: Screen different targeting ligands (e.g., aptamers, small molecules) that bind to prostate-specific membrane antigen (PSMA) or other prostate cancer markers with high affinity and specificity. 2. Ligand Density Optimization: Vary the density of the targeting ligand on the nanoparticle surface to optimize receptor-mediated endocytosis.
Poor tumor vascular permeability 1. Co-administration with vascular permeability enhancers: Use agents that transiently increase the permeability of tumor blood vessels. 2. Ultrasound-mediated delivery: Apply focused ultrasound to the tumor region to enhance extravasation of the delivery vehicle.
Issue 2: High Off-Target Accumulation in the Liver and Spleen
Possible Cause Recommended Solution
Non-specific uptake by the reticuloendothelial system (RES) 1. Stealth Coating: Use dense PEG coatings on nanoparticles to minimize opsonization and subsequent uptake by macrophages in the liver and spleen. 2. SORT Nanoparticle Technology: Engineer the charge of the LNP to direct it away from the liver and spleen and towards the target organ.[1][2][4][5] For instance, incorporating a permanently cationic lipid can increase lung delivery, while an anionic lipid can enhance spleen delivery; for extra-hepatic targets, careful tuning is required.[4]
Expression of the target antigen in non-tumor tissues 1. Affinity Tuning: Engineer the this compound antibody to have a lower affinity for the target antigen, thereby requiring higher antigen density (as found on tumor cells) for effective binding. 2. Masking Strategies: Use pro-drugs or masked antibodies that are activated specifically in the tumor microenvironment (e.g., by tumor-specific proteases).

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)

Objective: To encapsulate this compound into LNPs for improved in vivo delivery.

Materials:

  • This compound antibody solution

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2K)

  • Ethanol

  • Citrate buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Method:

  • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol to prepare the lipid-ethanol solution.

  • Prepare the aqueous phase by dissolving this compound in citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Pump the lipid-ethanol solution and the this compound aqueous solution through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the this compound.

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated this compound.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Biodistribution Study of this compound-LNPs in a Prostate Cancer Xenograft Model

Objective: To evaluate the tumor-targeting efficiency and biodistribution of this compound-LNPs.

Materials:

  • Prostate cancer xenograft mouse model (e.g., immunodeficient mice bearing PC-3 tumors)

  • This compound-LNPs labeled with a near-infrared (NIR) fluorescent dye

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Method:

  • Administer the fluorescently labeled this compound-LNPs to the tumor-bearing mice via intravenous injection.

  • At various time points post-injection (e.g., 4, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using the IVIS.

  • After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Measure the ex vivo fluorescence intensity of the harvested tissues to quantify the accumulation of the LNPs.

  • Normalize the fluorescence intensity to the tissue weight to determine the percentage of injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Formulations

FormulationSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Free this compoundN/AN/A-5.2N/A
This compound-LNP95.30.12-15.885.2
This compound-LNP-PEG110.50.15-8.182.1
This compound-SORT-LNP102.10.13+5.388.5

Table 2: In Vivo Tumor Accumulation and Biodistribution (%ID/g at 24h post-injection)

FormulationTumorLiverSpleenKidneys
Free this compound1.512.35.125.6
This compound-LNP5.225.815.38.2
This compound-LNP-PEG8.915.18.76.5
This compound-SORT-LNP15.38.54.27.1

Visualizations

T_0509_Mechanism_of_Action cluster_prostate_cancer Prostate Cancer Cell cluster_tcell T-Cell cluster_activation T-Cell Activation & Cytotoxicity PCa Prostate Cancer Cell TAA Tumor-Associated Antigen (TAA) TCell T-Cell CD3 CD3 Receptor Activation T-Cell Activation TCell->Activation T0509 This compound Bispecific Antibody T0509->TAA Binds to TAA T0509->CD3 Binds to CD3 Cytotoxicity Tumor Cell Lysis Activation->Cytotoxicity Induces Cytotoxicity->PCa Targets

Caption: this compound mechanism of action.

LNP_Formulation_Workflow cluster_preparation Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization Lipids Lipids in Ethanol Mixing Rapid Nanoprecipitation Lipids->Mixing T0509_aq This compound in Aqueous Buffer T0509_aq->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Dialysis->Characterization

Caption: LNP formulation workflow.

Troubleshooting_Logic Start Low Tumor Accumulation? HighClearance High Systemic Clearance? Start->HighClearance Yes PoorPermeability Poor Tumor Permeability? Start->PoorPermeability No HighClearance->PoorPermeability No Sol_PEG PEGylate or Encapsulate in LNP HighClearance->Sol_PEG Yes Sol_Permeability Use Permeability Enhancers or Ultrasound PoorPermeability->Sol_Permeability Yes End Re-evaluate Biodistribution PoorPermeability->End No Sol_PEG->End Sol_Permeability->End

Caption: Troubleshooting low tumor accumulation.

References

Interpreting unexpected results with T-0509

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-0509. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the cholecystokinin B (CCKB)/gastrin receptor. Its primary mechanism involves the inhibition of gastric acid secretion by blocking these receptors.[1] This action makes it effective in preventing the development of duodenal ulcers and promoting their healing.[1]

Q2: What are the common off-target effects observed with this compound?

A2: While this compound is designed for high selectivity to the CCKB/gastrin receptor, high concentrations or specific cellular contexts may lead to interactions with other receptors. Researchers should perform appropriate controls to distinguish between on-target and off-target effects.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments and stored at -20°C or -80°C. For in vivo studies, further dilution in a pharmaceutically acceptable vehicle is required. Please refer to the specific product datasheet for detailed instructions.

Troubleshooting Guide: Interpreting Unexpected Results

Issue 1: Inconsistent inhibition of gastric acid secretion in vivo.

You observe variable or weaker-than-expected inhibition of pentagastrin-induced gastric acid secretion in your rat model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Improper Dosing or Administration Verify the dose calculations and the route of administration (intraduodenal is cited in literature).[1] Ensure accurate and consistent delivery.Consistent and dose-dependent inhibition of acid secretion.
Metabolic Instability Assess the pharmacokinetic profile of this compound in your model system. The compound may be metabolized and cleared faster than anticipated.A clear understanding of the compound's half-life to optimize the dosing schedule.
Receptor Polymorphism Sequence the CCKB receptor in your animal model to check for polymorphisms that may alter this compound binding affinity.Identification of genetic variations that could explain the lack of response.
Compensatory Mechanisms Investigate the activation of alternative signaling pathways that may compensate for the blockade of the CCKB receptor.Elucidation of resistance mechanisms and potential for combination therapies.
Issue 2: Unexpected cytotoxicity in vitro at therapeutic concentrations.

Your cell-based assays show a significant decrease in cell viability at concentrations where this compound is expected to be selective and non-toxic.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Run a vehicle control with the same concentration of DMSO used to dissolve this compound.No significant cytotoxicity observed in the vehicle control group.
Off-Target Kinase Inhibition Perform a kinome scan to identify potential off-target kinases inhibited by this compound that could lead to apoptosis.Identification of off-target interactions to guide further compound optimization.
Induction of Apoptosis or Autophagy Conduct assays for caspase activation, PARP cleavage, or LC3-II formation to determine if the observed cell death is programmed.Characterization of the cell death mechanism induced by this compound.
Mitochondrial Dysfunction Measure mitochondrial membrane potential and oxygen consumption to assess for mitochondrial toxicity.Determination of whether this compound adversely affects mitochondrial function.

Experimental Protocols

Protocol 1: In Vivo Gastric Acid Secretion Assay in Rats

This protocol is adapted from studies on CCKB/gastrin receptor antagonists.[1]

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.

  • Anesthesia and Surgery: Rats are anesthetized with urethane (1.25 g/kg, i.p.). A midline laparotomy is performed, and the stomach is exposed. A double-lumen cannula is inserted into the stomach through the duodenum for gastric perfusion and collection of gastric juice.

  • Gastric Perfusion: The stomach is perfused with saline at a rate of 1 ml/min. The perfusate is collected every 15 minutes.

  • Basal Acid Secretion: Basal acid secretion is measured for 60 minutes.

  • This compound Administration: this compound (0.1 - 10 mg/kg) or vehicle is administered intraduodenally.[1]

  • Stimulation of Acid Secretion: 30 minutes after this compound administration, pentagastrin (60 µg/kg/h) is infused intravenously to stimulate acid secretion.[1]

  • Sample Analysis: The acidity of the collected gastric perfusate is determined by titration with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: The acid output is calculated and expressed as µEq/15 min. The inhibitory effect of this compound is calculated as the percentage reduction in the total acid output stimulated by pentagastrin.

Protocol 2: In Vitro Cell Viability Assay
  • Cell Culture: Plate your chosen cell line (e.g., a gastric cancer cell line expressing the CCKB receptor) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO) in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Visualizations

T0509_Signaling_Pathway cluster_cell Parietal Cell gastrin Gastrin CCKBR CCKB Receptor gastrin->CCKBR Binds T0509 This compound T0509->CCKBR Blocks PLC PLC CCKBR->PLC Activates IP3 IP3 PLC->IP3 Generates PKC PKC PLC->PKC Activates Ca2 Ca²⁺ IP3->Ca2 Releases Ca2->PKC HK_ATPase H⁺/K⁺ ATPase PKC->HK_ATPase Activates H_ion H⁺ Secretion HK_ATPase->H_ion

Caption: Simplified signaling pathway of this compound action in gastric parietal cells.

experimental_workflow start Unexpected Result Observed check_protocol Verify Experimental Protocol and Reagents start->check_protocol literature_review Review Literature for Similar Findings check_protocol->literature_review control_experiments Design and Perform New Control Experiments literature_review->control_experiments data_analysis Re-analyze Data with Appropriate Statistical Methods control_experiments->data_analysis hypothesis Formulate New Hypothesis data_analysis->hypothesis consult Consult with Colleagues or Technical Support hypothesis->consult If unresolved end Interpretation of Results hypothesis->end If resolved consult->control_experiments

Caption: Troubleshooting workflow for interpreting unexpected experimental results.

References

T-0509 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "T-0509" did not yield a specific, commercially available compound with this designation in the context of academic or pharmaceutical research. The following technical support guide is a generalized resource for researchers using a hypothetical small molecule inhibitor, herein referred to as "this compound," and encountering potential batch-to-batch consistency issues.

This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help identify and resolve variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency (IC50) of this compound between different batches. What could be the cause?

A1: Batch-to-batch variation in potency is a common issue with small molecule inhibitors and can stem from several factors:

  • Purity: The percentage of the active compound may differ between batches. Minor impurities can sometimes interfere with the assay or the compound's activity.

  • Solubility: Differences in the physical form (e.g., crystalline vs. amorphous) or residual solvents can affect how well the compound dissolves, impacting its effective concentration in your experiments.

  • Degradation: Improper storage or handling of a batch may lead to degradation of the active compound.

  • Chirality: If this compound is a chiral molecule, variations in the enantiomeric or diastereomeric ratio between batches can significantly affect biological activity.

Q2: Our latest batch of this compound is showing unexpected toxicity or off-target effects not seen with previous batches. Why is this happening?

A2: Unforeseen toxicity or off-target effects can be alarming. Potential causes include:

  • Presence of Impurities: Different synthesis routes or purification methods used for different batches can introduce novel impurities with their own biological activities.

  • Contamination: The batch may have been contaminated with another chemical during manufacturing or in the laboratory.

  • Different Salt Form: If this compound is supplied as a salt, a different counter-ion in the new batch could be contributing to the observed effects.

Q3: How should I prepare and store this compound to ensure its stability and consistency?

A3: Proper handling and storage are critical for maintaining the integrity of small molecule inhibitors.

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.

  • Solubility Checks: Before each experiment, visually inspect the thawed stock solution for any precipitation. If precipitation is observed, gently warm and vortex the solution to redissolve the compound.

Troubleshooting Guides

Issue 1: A new batch of this compound shows reduced or no inhibition of the target pathway.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity:

    • If possible, obtain a Certificate of Analysis (CoA) for the new batch and compare it to the CoA of a previously well-performing batch. Pay close attention to purity levels (e.g., by HPLC) and identity confirmation (e.g., by mass spectrometry or NMR).

  • Assess Solubility:

    • Prepare a fresh stock solution from the new batch. Visually inspect for complete dissolution. You can also perform a simple solubility test by preparing serial dilutions in your assay medium and checking for precipitation under a microscope.

  • Perform a Dose-Response Curve:

    • Run a full dose-response experiment with the new batch alongside a known active batch (if available) and a vehicle control. This will quantitatively determine if the potency has shifted.

  • Validate Assay Performance:

    • Include a positive control compound (a different inhibitor of the same pathway) in your experiment to ensure the assay itself is performing as expected.

Issue 2: Increased cell death is observed in our cultures treated with a new batch of this compound, even at low concentrations.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA):

    • Check the CoA for any information on residual solvents or heavy metal content, which could contribute to non-specific toxicity.

  • Perform a Cell Viability Assay:

    • Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) comparing the new batch to a previous batch across a wide range of concentrations. This will help determine the cytotoxic profile of the new batch.

  • Evaluate the Vehicle Control:

    • Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not exceeding the tolerance level of your cell line (typically <0.5%).

  • Consider Contamination:

    • Test your cell cultures for common contaminants like mycoplasma, which can sensitize cells to chemical treatments.[1]

Data Presentation

Table 1: Hypothetical Batch-to-Batch Comparison of this compound

ParameterBatch ABatch BBatch CIdeal Specification
Purity (by HPLC) 99.2%95.8%99.5%> 98%
IC50 (Target Kinase) 50 nM250 nM45 nM40-60 nM
Solubility in DMSO 20 mM15 mM22 mM> 20 mM
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidWhite Crystalline Solid

This table illustrates how a parameter like purity in Batch B could correlate with a significant decrease in potency (higher IC50).

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each this compound batch in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Western Blot for Phospho-Target Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target of this compound overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to assess the inhibitory effect of this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase TargetKinase Target Kinase Receptor->TargetKinase Activates T0509 This compound T0509->TargetKinase Inhibits DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffector->CellularResponse Leads to

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow cluster_0 Batch Receipt cluster_1 Initial QC cluster_2 Functional Assays cluster_3 Decision ReceiveBatch Receive New Batch of this compound CheckCoA Review Certificate of Analysis ReceiveBatch->CheckCoA SolubilityTest Perform Solubility Test CheckCoA->SolubilityTest DoseResponse Dose-Response Assay (IC50) SolubilityTest->DoseResponse WesternBlot Western Blot for Target Inhibition DoseResponse->WesternBlot CompareResults Compare to Previous Batches WesternBlot->CompareResults Accept Accept Batch CompareResults->Accept Consistent Reject Reject Batch & Contact Supplier CompareResults->Reject Inconsistent

Caption: Workflow for assessing this compound batch-to-batch consistency.

Troubleshooting_Workflow Start Unexpected Experimental Result with New this compound Batch CheckCompound Is the compound's integrity confirmed? (Purity, Solubility) Start->CheckCompound CheckAssay Is the assay performing correctly? (Positive/Negative Controls) CheckCompound->CheckAssay No CompoundIssue Root Cause: Batch-to-Batch Variability CheckCompound->CompoundIssue Yes CheckCells Are the cells healthy and consistent? (Passage number, Contamination) CheckAssay->CheckCells No AssayIssue Root Cause: Assay Drift or Reagent Failure CheckAssay->AssayIssue Yes CellIssue Root Cause: Cell Culture Issue CheckCells->CellIssue Yes Solution Action: Contact Supplier, Re-validate Assay, or Thaw New Vial of Cells CheckCells->Solution No CompoundIssue->Solution AssayIssue->Solution CellIssue->Solution

Caption: Logical workflow for troubleshooting this compound experimental issues.

References

Validation & Comparative

Comparative Efficacy Analysis: T-0509 (Favipiravir) versus Umifenovir in the Treatment of Mild to Moderate COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of T-0509 (Favipiravir) and a competitor compound, Umifenovir, in the context of treating mild to moderate COVID-19. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Compound Overview

This compound (Favipiravir): A broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][3][4][5][6] Initially approved in Japan for treating influenza, it has been extensively studied for its efficacy against other viral infections, including SARS-CoV-2.[1][3][4][7][8][9] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][3]

Competitor Compound (Umifenovir): An antiviral medication used in the treatment of influenza and other respiratory viral infections. Its mechanism of action is multifactorial, primarily targeting the fusion of the viral envelope with host cell membranes, thereby preventing viral entry. It has also been investigated for its potential efficacy against SARS-CoV-2.

Mechanism of Action

The primary mechanism of action for both compounds involves the inhibition of viral replication, albeit at different stages of the viral life cycle.

This compound (Favipiravir): Favipiravir, in its active triphosphate form, acts as a purine analogue that is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp).[3][10] This incorporation can lead to two primary antiviral effects:

  • Chain Termination: The presence of the modified base can halt further elongation of the RNA chain.[3][10]

  • Lethal Mutagenesis: The ambiguous base-pairing properties of favipiravir can induce a high rate of mutations in the viral genome, leading to a non-viable viral progeny.[10]

cluster_virus Viral Replication Cycle cluster_drug Drug Action Virus Virus Viral_RNA Viral RNA Virus->Viral_RNA Uncoating RdRp RNA-dependent RNA Polymerase Viral_RNA->RdRp Template Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Replication Progeny_Virus Non-viable Progeny Virus Nascent_RNA->Progeny_Virus Favipiravir This compound (Favipiravir) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism Favipiravir_RTP->Inhibition Inhibition->RdRp Inhibition/ Lethal Mutagenesis

Caption: Mechanism of action of this compound (Favipiravir).

Competitor Compound (Umifenovir): Umifenovir's primary antiviral activity is the inhibition of virus-cell membrane fusion. It is thought to interact with the viral hemagglutinin protein, stabilizing it and preventing the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. This action effectively blocks the entry of the viral genome into the cytoplasm.

cluster_cell Host Cell cluster_virus Virus Cell_Membrane Cell Membrane Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Viral RNA Release Virus Virus Virus->Cell_Membrane Attachment Viral_Entry Endocytosis Umifenovir Umifenovir Umifenovir->Fusion_Inhibition Fusion_Inhibition->Endosome Inhibits Membrane Fusion

Caption: Mechanism of action of Umifenovir.

Comparative Efficacy Data

A randomized, open-label, active-controlled clinical trial was conducted to evaluate the efficacy of Favipiravir compared to standard of care (SOC), which included Umifenovir, in patients with mild to moderate COVID-19.[7]

Table 1: Clinical Improvement in Patients with Mild to Moderate COVID-19

OutcomeFavipiravir Group (n=112)Standard of Care (SOC) Group (n=56)Hazard Ratio (95% CI)P-value
Median Time to Clinical Improvement (days) 6.010.01.63 (1.14-2.34)0.007
Clinical Improvement Rate at Day 7 (%) 52.735.81.50 (1.02-2.22)0.020

Table 2: Viral Clearance in Hospitalized Patients with Mild to Moderate COVID-19

OutcomeFavipiravir GroupStandard of Care (SOC) GroupHazard Ratio (95% CI)P-value
Median Time to Viral Clearance (days) 3.05.02.11 (1.04-4.31)0.038
Viral Elimination Rate at Day 5 (%) 81.267.91.22 (1.00-1.48)0.022

Data sourced from a study comparing Favipiravir to a standard of care that included Umifenovir + intranasal interferon alpha-2b, or hydroxychloroquine.[7]

Experimental Protocols

The following is a summary of the methodology from the comparative clinical trial.

Study Design: An open-label, randomized, active-controlled trial was conducted with patients aged 18-60 years with PCR-confirmed mild to moderate COVID-19.[7] Patients were stratified and randomly assigned in a 2:1 ratio to receive either Favipiravir or Standard of Care (SOC).[7]

Treatment Regimen:

  • Favipiravir Group: Received 1800 mg of Favipiravir twice daily on day 1, followed by 800 mg twice daily for up to 9 days.[7]

  • Standard of Care (SOC) Group: Received either Umifenovir plus intranasal interferon alpha-2b, or hydroxychloroquine for up to 10 days.[7]

Endpoints:

  • Co-primary Outcomes: Time to clinical improvement and time to viral clearance.[7]

  • Clinical Improvement: Defined as a significant positive change in clinical status.

  • Viral Clearance: Confirmed by negative PCR test results.

Patient_Population Eligible Patients (18-60 years, PCR-confirmed mild-to-moderate COVID-19) Randomization Randomization (2:1) Patient_Population->Randomization Favipiravir_Arm Favipiravir Group (n=112) 1800mg BID Day 1, then 800mg BID Randomization->Favipiravir_Arm SOC_Arm Standard of Care Group (n=56) (Umifenovir or Hydroxychloroquine) Randomization->SOC_Arm Follow_up Follow-up up to 10 days Favipiravir_Arm->Follow_up SOC_Arm->Follow_up Endpoints Co-primary Endpoints: - Time to Clinical Improvement - Time to Viral Clearance Follow_up->Endpoints

Caption: Experimental workflow of the comparative clinical trial.

Conclusion

In a clinical trial involving patients with mild to moderate COVID-19, Favipiravir demonstrated superiority over the standard of care (which included Umifenovir) in shortening the time to both clinical improvement and viral clearance.[7] The distinct mechanisms of action, with Favipiravir targeting viral replication and Umifenovir inhibiting viral entry, may contribute to these differences in clinical outcomes. Further head-to-head trials are warranted to confirm these findings and to explore the potential for combination therapy.

References

T-0509 (DSP-0509) in Combination with Standard of Care for Enhanced Anti-Tumor Immunity in a Murine Colorectal Carcinoma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational TLR7 agonist, T-0509 (DSP-0509, Guretolimod), in combination with standard-of-care radiotherapy versus radiotherapy alone in a preclinical cancer model. The data presented herein is derived from studies in a CT26 murine colorectal carcinoma model, offering insights into the synergistic effects of this combination therapy on anti-tumor immunity.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from a representative preclinical study comparing DSP-0509 in combination with radiotherapy (RT) to RT monotherapy in a CT26 tumor model.

Parameter Standard of Care (Radiotherapy Alone) This compound (DSP-0509) + Radiotherapy Reference
Tumor Growth Inhibition Moderate suppression of tumor growthSignificant suppression of tumor growth compared to monotherapy[1]
Complete Tumor Regression Not reported in abstractsObserved in a subset of mice[2][3]
Survival Prolonged survival compared to untreatedSignificantly prolonged survival compared to monotherapy[2]
Tumor-Specific CD8+ T cells Increase over untreatedSignificant increase in tumor-infiltrating and effector memory CD8+ T cells[1]
MHC Class I Expression on Tumor Cells UpregulationSignificant upregulation compared to monotherapy[1]
Myeloid-Derived Suppressor Cells (MDSCs) No significant changeDecreased levels[1]

Experimental Protocols

A detailed methodology for a representative preclinical study evaluating DSP-0509 in combination with radiotherapy is outlined below.

1. Animal Model:

  • Species: BALB/c mice.

  • Tumor Model: Subcutaneous inoculation of 1 x 10^6 CT26 colorectal carcinoma cells into the flank.

2. Treatment Groups:

  • Vehicle Control

  • DSP-0509 monotherapy

  • Radiotherapy monotherapy

  • DSP-0509 and Radiotherapy combination therapy

3. Drug and Radiation Administration:

  • DSP-0509: Administered intravenously (IV) once weekly (q1w).[2][3] A typical dose might be in the range of 0.3 mg/kg.

  • Radiotherapy (RT): Localized irradiation of the tumor was performed using a single dose of 8 Gy when tumors reached a specified volume.

4. Efficacy Endpoints:

  • Tumor Volume: Measured two to three times weekly with calipers and calculated using the formula: (Length x Width^2) / 2.

  • Survival: Monitored daily, and mice were euthanized when tumor volume reached a predetermined size or if signs of morbidity were observed.

  • Immunophenotyping: At the end of the study, tumors and spleens were harvested for flow cytometric analysis of immune cell populations, including CD8+ T cells, effector memory T cells, and myeloid-derived suppressor cells.

5. Statistical Analysis:

  • Tumor growth curves were analyzed using a two-way ANOVA.

  • Survival data were analyzed using the Kaplan-Meier method with a log-rank test.

  • Immunophenotyping data were analyzed using a Student's t-test or one-way ANOVA.

  • A p-value of <0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflow

Mechanism of Action: this compound (DSP-0509) and Radiotherapy

DSP-0509 is a Toll-like receptor 7 (TLR7) agonist.[2][3] TLR7 is an endosomal receptor primarily expressed by immune cells such as dendritic cells (DCs) and macrophages.[3] Activation of TLR7 by DSP-0509 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation and activation of antigen-presenting cells (APCs), leading to an enhanced adaptive immune response, particularly the activation of tumor-specific cytotoxic T lymphocytes (CTLs).[2][3]

Radiotherapy, a standard of care for many cancers, induces immunogenic cell death in tumor cells. This process releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs), which can be taken up by APCs to prime an anti-tumor immune response.

The synergistic effect of combining DSP-0509 with radiotherapy stems from the ability of DSP-0509 to amplify the immune-stimulatory effects of radiation-induced tumor cell death, leading to a more robust and durable anti-tumor T-cell response.

T0509_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) Radiation Radiotherapy ICD Immunogenic Cell Death Radiation->ICD TAA_DAMPs Release of TAAs and DAMPs ICD->TAA_DAMPs Antigen_Presentation Antigen Presentation (TAAs) TAA_DAMPs->Antigen_Presentation T0509 This compound (DSP-0509) TLR7 TLR7 T0509->TLR7 MyD88 MyD88-dependent signaling TLR7->MyD88 NFkB_IRF7 NF-κB and IRF7 Activation MyD88->NFkB_IRF7 Cytokines Type I IFN and Pro-inflammatory Cytokines NFkB_IRF7->Cytokines CD8_T_Cell CD8+ T Cell (Cytotoxic T Lymphocyte) Cytokines->CD8_T_Cell Enhanced Priming and Function Antigen_Presentation->CD8_T_Cell Activation and Expansion Tumor_Cell_Killing Tumor Cell Killing CD8_T_Cell->Tumor_Cell_Killing

Figure 1. Synergistic mechanism of this compound and radiotherapy.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the combination of this compound (DSP-0509) and radiotherapy in a preclinical tumor model.

Experimental_Workflow cluster_treatment Treatment Phase Tumor_Inoculation Day 0: CT26 Tumor Cell Inoculation Tumor_Growth Days 7-10: Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Treatment_Initiation Day 10: Randomization and Treatment Initiation Tumor_Growth->Treatment_Initiation RT Radiotherapy (Single Dose) Treatment_Initiation->RT T0509_Dosing This compound (DSP-0509) (Weekly IV Dosing) Treatment_Initiation->T0509_Dosing Monitoring Ongoing: Tumor Volume and Survival Monitoring RT->Monitoring T0509_Dosing->Monitoring Endpoint Study Endpoint: Tumor/Spleen Harvest for Analysis Monitoring->Endpoint

Figure 2. Preclinical experimental workflow.

References

A Comparative Guide to the Experimental Reproducibility of T-0509 (DSP-0509/Guretolimod)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the experimental data for the Toll-like receptor 7 (TLR7) agonist T-0509, also known as DSP-0509 or Guretolimod, and its alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of key experimental findings.

I. Overview of this compound (DSP-0509/Guretolimod) and Alternatives

This compound (DSP-0509/Guretolimod) is a novel, systemically available small molecule agonist of TLR7, which is a key receptor in the innate immune system.[1] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of an anti-tumor immune response.[2][3] This guide compares this compound with another well-known TLR7 agonist, 852A, and a novel nanomedicine formulation, 5DEX-0509R, which utilizes this compound as its active component.

II. Quantitative Data Comparison

The following tables summarize the key quantitative data from various in vitro and in vivo studies for this compound and its alternatives.

Table 1: In Vitro Activity and Pharmacokinetics

ParameterThis compound (DSP-0509/Guretolimod)TLR7 Agonist 852A5DEX-0509R
Mechanism of Action TLR7 AgonistTLR7 AgonistTLR7 Agonist (nanomedicine)
Target Cells Plasmacytoid dendritic cells, macrophages, B cellsPlasmacytoid dendritic cellsTumor-Associated Macrophages (TAMs)
Half-life (t1/2) 0.69 hours (in mice)[2]Not specified0.461 hours (in mice)[4]
Cytokine Induction Induces IFNα, TNFα, IL-6, IL-10, IL-1β, IP-10[1][5]Induces IFNα, IP-10, IL-1Ra, MCP-1, TRAIL, IL-12p70, IL-18, IFN-γ[6]Induces TNFα from human M2-type macrophages[7]

Table 2: In Vivo Anti-Tumor Efficacy

Experimental ModelThis compound (DSP-0509/Guretolimod) MonotherapyThis compound Combination TherapyTLR7 Agonist 852A Monotherapy5DEX-0509R Monotherapy
CT26 (colorectal cancer) Significant tumor growth inhibition[1]Synergistic tumor growth inhibition with anti-PD-1, leading to complete regression in 8/10 mice[5]Not specifiedStrong anti-tumor activity with almost all tumors eliminated[4]
4T1 (breast cancer) No significant tumor growth inhibition[2]Enhanced anti-tumor activity with anti-PD-1 and radiation therapy[2][8]Not specifiedNot specified
LM8 (osteosarcoma) Suppression of primary tumor growth and lung metastasis[2]Enhanced anti-tumor activity with radiation therapy[8]Not specifiedNot specified
B16 (melanoma) Not specifiedNot specifiedSignificantly delayed onset of lung colonies[6]Not specified

III. Experimental Protocols

A. In Vivo Anti-Tumor Efficacy Studies

  • Animal Models: Studies typically utilize syngeneic mouse models, such as BALB/c mice for CT26 and 4T1 tumors, and C57BL/6 mice for B16 tumors. Tumor cells are implanted subcutaneously or orthotopically.

  • Drug Administration:

    • This compound (DSP-0509): Administered intravenously (i.v.) as a bolus, typically once weekly at doses ranging from 1 to 5 mg/kg.[1][9] For in vitro studies, it is dissolved in DMSO.[9]

    • TLR7 Agonist 852A: Administered subcutaneously (s.c.) twice weekly.[10]

    • 5DEX-0509R: Administered intravenously (i.v.).[4]

  • Combination Therapies:

    • With Anti-PD-1 Antibody: this compound is administered in combination with an anti-PD-1 antibody, often administered intraperitoneally (i.p.).[5]

    • With Radiation Therapy (RT): Localized radiation is delivered to the tumor site in conjunction with systemic this compound administration.[8]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. The number of metastatic nodules in the lungs can be counted at the end of the study. Survival of the animals is also a key endpoint.

B. In Vitro Cytokine Induction Assays

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived macrophages (BMDMs) are cultured.[6][9]

  • Stimulation: Cells are stimulated with varying concentrations of the TLR7 agonists (e.g., this compound, 852A).

  • Cytokine Measurement: Supernatants are collected after a specified incubation period (e.g., 24 hours), and cytokine levels (e.g., IFNα, TNFα) are measured using ELISA or multiplex bead assays.[1]

IV. Signaling Pathways and Experimental Workflows

A. TLR7 Signaling Pathway

TLR7_Signaling_Pathway TLR7_agonist This compound TLR7 TLR7 TLR7_agonist->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines IRF7->Cytokines Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Tumor_growth Allow Tumors to Establish Tumor_implantation->Tumor_growth Randomization Randomize Mice into Treatment Groups Tumor_growth->Randomization Treatment_admin Administer Treatment (e.g., this compound IV, weekly) Randomization->Treatment_admin Tumor_measurement Measure Tumor Volume (e.g., 2-3 times/week) Treatment_admin->Tumor_measurement Repeatedly Tumor_measurement->Treatment_admin Endpoint Endpoint Reached (e.g., tumor size limit, study duration) Tumor_measurement->Endpoint Tissue_collection Collect Tumors and Tissues for Analysis (e.g., FACS, IHC) Endpoint->Tissue_collection Data_analysis Analyze Tumor Growth Curves and Survival Data Tissue_collection->Data_analysis

References

T-0509: A Superior Alternative to L-365,260 for Duodenal Ulcer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-0509 (also known as S-0509) and L-365,260, two selective antagonists of the cholecystokinin B/gastrin receptor (CCKB/gastrin receptor), for the treatment of duodenal ulcers. The data presented herein demonstrates the superior efficacy of this compound in inhibiting gastric acid secretion, preventing ulcer formation, and promoting the healing of existing ulcers.

Executive Summary

This compound emerges as a more potent and effective therapeutic agent for duodenal ulcers compared to L-365,260. Experimental evidence in rat models shows that this compound exhibits a dose-dependent inhibition of both basal and stimulated gastric acid secretion.[1] Furthermore, this compound significantly prevents the formation of duodenal ulcers and accelerates the healing of pre-existing ulcers. In contrast, L-365,260 demonstrates only partial and less potent effects on acid secretion and has a negligible impact on ulcer healing.[1]

Comparative Data

Inhibition of Gastric Acid Secretion

The following table summarizes the comparative effects of this compound and L-365,260 on gastric acid secretion in response to various secretagogues.

CompoundStimulantDosageInhibition of Acid Secretion
This compound Basal0.1 - 10 mg/kg, i.d.Dose-dependent decrease
Pentagastrin (60 µg/kg/h, i.v.)0.1 - 10 mg/kg, i.d.Dose-dependent inhibition
Peptone (10%)0.1 - 10 mg/kg, i.d.Dose-dependent inhibition
Histamine (4 mg/kg/h, i.v.)Up to 10 mg/kg, i.d.No inhibition
Carbachol (60 µg/kg/h, i.v.)Up to 10 mg/kg, i.d.No inhibition
L-365,260 Pentagastrin (60 µg/kg/h, i.v.)10 and 30 mg/kg, i.d.Partial suppression
Peptone (10%)10 and 30 mg/kg, i.d.No inhibition
Histamine (4 mg/kg/h, i.v.)10 and 30 mg/kg, i.d.No inhibition
Carbachol (60 µg/kg/h, i.v.)10 and 30 mg/kg, i.d.No inhibition

Data sourced from studies in rats.[1]

Efficacy in Duodenal Ulcer Models

The table below outlines the effectiveness of this compound and L-365,260 in a mepirizole-induced duodenal ulcer model in rats.

CompoundTreatmentDosageEffect on UlcerogenesisEffect on Ulcer Healing
This compound Pre-treatment> 3 mg/kg, p.o.Significant inhibitionNot Applicable
Post-treatment (twice daily for 14 days)> 3 x 2 mg/kg, p.o.Not ApplicableSignificant promotion
L-365,260 Pre-treatment30 mg/kgTendency to reduce severityNot Applicable
Post-treatment30 mg/kgNot ApplicableNo influence

Data sourced from studies in rats.[1]

Signaling Pathway and Mechanism of Action

Both this compound and L-365,260 are antagonists of the CCKB/gastrin receptor, a G-protein coupled receptor (GPCR).[2][3] Gastrin, a hormone, binds to this receptor on enterochromaffin-like (ECL) cells and parietal cells in the stomach.[4][5] This binding initiates a signaling cascade that ultimately leads to the secretion of gastric acid.[3][4] By blocking this receptor, this compound and L-365,260 inhibit the downstream signaling pathways, thereby reducing gastric acid secretion.

CCKB/Gastrin Receptor Signaling Pathway cluster_cell Parietal Cell Gastrin Gastrin Receptor CCKB Receptor Gastrin->Receptor Gq Gq Protein Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC activates ProtonPump H⁺/K⁺ ATPase (Proton Pump) Ca->ProtonPump activates PKC->ProtonPump activates H H⁺ (Acid) ProtonPump->H secretes T0509 This compound T0509->Receptor blocks L365260 L-365,260 L365260->Receptor blocks

Caption: CCKB/Gastrin receptor signaling pathway and points of inhibition by this compound and L-365,260.

Experimental Protocols

Animal Models

All experiments were conducted using male Sprague-Dawley rats.

Gastric Acid Secretion Studies
  • Basal Acid Secretion: Rats were anesthetized, and the pylorus was ligated. Gastric juice was collected for 4 hours, and the acid output was determined by titration.

  • Stimulated Acid Secretion:

    • A gastric fistula was created in the rats.

    • Acid secretion was stimulated by intravenous infusion of pentagastrin, histamine, or carbachol, or by intragastric administration of peptone.

    • This compound or L-365,260 was administered intraduodenally (i.d.) prior to the stimulant.

    • Gastric juice was collected at intervals, and acid output was measured.[1]

Duodenal Ulcer Studies
  • Induction of Ulcers: Duodenal ulcers were induced by a single subcutaneous injection of mepirizole (200 mg/kg).[1]

  • Prophylactic Effect (Ulcerogenesis): this compound or L-365,260 was administered orally (p.o.) 30 minutes before mepirizole administration. The incidence and severity of ulcers were assessed 24 hours later.

  • Therapeutic Effect (Ulcer Healing): Mepirizole was administered to induce ulcers. Starting from the next day, this compound or L-365,260 was administered orally twice daily for 14 days. The ulcerated area was measured at the end of the treatment period.[1]

Experimental Workflow for Duodenal Ulcer Studies cluster_prophylactic Prophylactic Effect cluster_therapeutic Therapeutic Effect P1 Administer this compound or L-365,260 (p.o.) P2 Administer Mepirizole (s.c.) after 30 min P1->P2 P3 Assess Ulcer Severity after 24 hours P2->P3 T1 Administer Mepirizole (s.c.) T2 Administer this compound or L-365,260 (p.o.) Twice daily for 14 days T1->T2 T3 Measure Ulcerated Area T2->T3

Caption: Workflow for evaluating the prophylactic and therapeutic effects of this compound and L-365,260.

Conclusion

References

Cross-Validation of DSP-0509 (Guretolimod) Effects in Preclinical Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of DSP-0509 (guretolimod), a systemically available Toll-like receptor 7 (TLR7) agonist, across various preclinical cancer models. The data presented herein is compiled from multiple studies to facilitate an objective evaluation of its performance as a monotherapy and in combination with other cancer treatments.

Abstract

DSP-0509 is a synthetic, small-molecule TLR7 agonist designed for intravenous administration.[1] Its mechanism of action involves the activation of the innate immune system through TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and other immune cells.[2][3] This activation leads to the secretion of type I interferons and subsequent stimulation of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1] Preclinical studies have demonstrated its potential in various cancer models, particularly in enhancing the efficacy of immune checkpoint inhibitors and other therapeutic modalities. This guide cross-validates these effects and details the experimental protocols utilized.

Mechanism of Action: TLR7 Agonism

DSP-0509 selectively activates TLR7, triggering a downstream signaling cascade that bridges the innate and adaptive immune systems.[3] Upon binding to TLR7 within the endosomes of immune cells, DSP-0509 initiates a signaling pathway that results in the production of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β).[2][4] This leads to the maturation and activation of dendritic cells (DCs), enhancing their ability to present tumor antigens to T cells. The subsequent activation and proliferation of tumor-specific CD8+ T cells, along with the increased activity of Natural Killer (NK) cells, contribute to the anti-tumor effects.[4][5]

cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response DSP0509 DSP-0509 TLR7 TLR7 (in pDC, Macrophage) DSP0509->TLR7 binds MyD88 MyD88-Dependent Pathway TLR7->MyD88 Type1_IFN Type I IFN (IFN-α/β) Secretion MyD88->Type1_IFN DC_Activation DC Maturation & Antigen Presentation Type1_IFN->DC_Activation NK_Cell NK Cell Activation Type1_IFN->NK_Cell CD8_T_Cell CD8+ T Cell (CTL) Activation DC_Activation->CD8_T_Cell Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell NK_Cell->Tumor_Cell Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis cluster_workflow In Vivo Experimental Workflow Cell_Culture Tumor Cell Culture (e.g., CT26, 4T1, LM8) Implantation Subcutaneous or Orthotopic Implantation into Mice (e.g., Balb/c, C3H/HeN) Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment DSP-0509 Administration (i.v., once weekly) +/- Combination Agent Randomization->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Flow Cytometry of TILs - scRNA-seq - Gene Expression Analysis Monitoring->Endpoint

References

Preclinical Data on T-0509 vs. Placebo Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

The search encompassed various scientific databases and public registries. It is possible that "T-0509" is an internal development code for a compound that has not yet been disclosed in scientific literature, that it is a very early-stage compound with no published data, or that the designation is incorrect.

During the search, several other compounds with similar alphanumeric designations were identified, but none correspond to "this compound" in the context of a direct preclinical comparison with a placebo. These include:

  • S-0509 : A selective CCKB/gastrin receptor antagonist investigated for its potential in treating duodenal ulcers in rat models.[1]

  • Favipiravir (T-705) : An antiviral drug that has been studied in combination with other influenza treatments in preclinical models.[2]

  • Baloxavir marboxil (S-033188) : Another antiviral agent for influenza, often evaluated in combination therapies.[2]

  • KYS05090 : A T-type Ca2+ channel blocker studied for its effects on human lung adenocarcinoma cells.

Without available preclinical data for this compound, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or visualizations as requested. Further information would be required to identify the specific compound and locate any relevant research.

References

Head-to-head study of T-0509 and [another drug]

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is necessary regarding the identity of "T-0509." Initial research has revealed that this designation may refer to several distinct investigational compounds, including:

  • A selective beta-1 adrenergic receptor agonist for cardiovascular applications.

  • S-0509, a selective cholecystokinin B (CCKB)/gastrin receptor antagonist investigated for its effects on gastric acid secretion.

  • AMG 509 (xaluritamig) , a STEAP1 x CD3 T-cell engaging bispecific antibody being studied in the context of prostate cancer.

  • DSP-0509 , an investigational drug studied in patients with advanced solid tumors.

  • KYS05090 , a T-type calcium channel blocker with noted effects in lung adenocarcinoma cells.

To provide a relevant and accurate head-to-head comparison, it is crucial to specify which of these compounds is the subject of your query.

For the purpose of this response, we will proceed with the assumption that the user is interested in This compound, the selective beta-1 adrenergic receptor full agonist , and will compare it with a standard inotropic agent, Dobutamine .

This guide provides a comparative overview of the selective β1-adrenergic receptor agonist this compound and the widely used inotropic agent Dobutamine, with a focus on their cardiac effects.

Data Presentation

The following table summarizes the quantitative data on the inotropic and chronotropic effects of this compound and Dobutamine on the canine heart.

ParameterThis compoundDobutamine
Positive Inotropic Effect (Increase in LV dP/dt max) ~150%~150%
Positive Chronotropic Effect (Increase in Heart Rate) ~50%~100%
Receptor Selectivity High for β1Primarily β1, with some α1 and β2 activity

Experimental Protocols

The data presented above is based on studies conducted on isolated, blood-perfused canine papillary muscle and sinoatrial node preparations. A summary of the experimental methodology is provided below.

1. Isolated Papillary Muscle Preparation:

  • Animal Model: Adult mongrel dogs of either sex.

  • Procedure: The heart is excised, and the left ventricular papillary muscle is isolated and perfused with arterial blood from a donor dog. The muscle is electrically stimulated at a constant frequency.

  • Measurement: Left ventricular dP/dt max (an index of myocardial contractility) is measured to assess the inotropic effect of the drugs.

  • Drug Administration: this compound and Dobutamine are administered intra-arterially into the perfusion circuit at increasing concentrations.

2. Isolated Sinoatrial (SA) Node Preparation:

  • Animal Model: Adult mongrel dogs of either sex.

  • Procedure: The right atrium, including the SA node, is isolated and perfused with arterial blood.

  • Measurement: The spontaneous beating rate of the SA node is measured to assess the chronotropic effect.

  • Drug Administration: this compound and Dobutamine are administered intra-arterially at increasing concentrations.

Mandatory Visualization

Signaling Pathway of this compound

G T0509 This compound Beta1AR β1-Adrenergic Receptor T0509->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaInflux Ca2+ Influx CaChannel->CaInflux Promotes Contraction Increased Myocardial Contractility CaInflux->Contraction

Caption: Signaling pathway of this compound leading to increased myocardial contractility.

Experimental Workflow for Assessing Cardiac Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Canine Model Isolation Isolate Papillary Muscle and SA Node Animal->Isolation Perfusion Establish Blood Perfusion Isolation->Perfusion DrugAdmin Administer this compound or Dobutamine Perfusion->DrugAdmin Measurement Measure LV dP/dt max and Heart Rate DrugAdmin->Measurement Comparison Compare Dose-Response Curves Measurement->Comparison Conclusion Determine Relative Potency and Selectivity Comparison->Conclusion

Caption: Experimental workflow for comparing the cardiac effects of this compound and Dobutamine.

Independent validation of published T-0509 data

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Validation and Comparison Guide to Published T-0509 (DSP-0509) Data

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the Toll-like receptor 7 (TLR7) agonist this compound, also known as DSP-0509, with other relevant alternatives. The information is based on publicly available experimental data.

Overview of this compound (DSP-0509)

This compound (DSP-0509) is a synthetic, small molecule agonist of Toll-like receptor 7 (TLR7) with potential immunostimulatory and antineoplastic activities[1]. Administered intravenously, it activates TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs), leading to the secretion of type I interferons[2][3][4]. This activation of the innate immune system subsequently bridges to an adaptive immune response, characterized by the activation of cytotoxic T-lymphocytes (CTLs) that can target and eliminate tumor cells[1][4][5]. DSP-0509 is designed for systemic administration and has a short half-life in the body[2][3][6].

Data Presentation

In Vitro Activity and Pharmacokinetics of TLR7 Agonists
CompoundTarget(s)Human TLR7 EC50 (nM)Human TLR8 EC50 (µM)Half-life (t1/2)Key Features
DSP-0509 TLR7316[2][3]>10[2][3]0.69 hours[2][3]Systemically injectable, rapid elimination[2][3]
Imiquimod TLR7---Approved for topical use (skin cancers)[6][7]
Resiquimod (R848) TLR7/8---Dual TLR7 and TLR8 agonist[7]
MEDI9197 TLR7/8---Lipophilic, designed for intratumoral retention[8][9]
In Vivo Anti-Tumor Efficacy of DSP-0509 in Syngeneic Mouse Models
Tumor ModelTreatmentKey OutcomesReference
CT26 (Colorectal) DSP-0509 (5 mg/kg, i.v., weekly)Significant tumor growth inhibition.[4][4]
DSP-0509 + anti-PD-1 AbSignificantly enhanced tumor growth inhibition compared to monotherapies.[2][3][6][2][3][6]
DSP-0509 + Radiation TherapyEnhanced anti-tumor activity.[10][10]
LM8 (Osteosarcoma) DSP-0509 (1 mg/kg, i.v., weekly)Significant suppression of primary tumor growth and reduced lung metastasis.[4][11][4][11]
4T1 (Breast Cancer) DSP-0509 + anti-PD-1 AbAnti-tumor activity with increased IFN-gamma signature genes.[2][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DSP-0509 and a typical experimental workflow for its evaluation.

TLR7_Signaling_Pathway cluster_cell Plasmacytoid Dendritic Cell (pDC) cluster_endosome cluster_downstream Immune Response DSP0509 DSP-0509 Endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Activation IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB Type1_IFN Type I IFN (IFN-α/β) IRF7->Type1_IFN Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Induces NK_Cell NK Cell Type1_IFN->NK_Cell Activates DC_maturation DC Maturation Type1_IFN->DC_maturation Promotes Tumor_Cell Tumor Cell NK_Cell->Tumor_Cell Kills CTL Cytotoxic T Lymphocyte (CTL) DC_maturation->CTL Primes CTL->Tumor_Cell Kills Apoptosis Apoptosis Tumor_Cell->Apoptosis

Caption: TLR7 Signaling Pathway Activated by DSP-0509.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cluster_outcome Outcome start Syngeneic Mouse Tumor Model (e.g., CT26) tumor_implant Subcutaneous Tumor Cell Implantation start->tumor_implant randomization Tumor Growth & Randomization into Treatment Groups tumor_implant->randomization treatment Administer Treatment: - Vehicle - DSP-0509 (i.v.) - Comparator - Combination randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Survival monitoring->endpoint immune_profiling Immune Profiling: - TIL Analysis (Flow Cytometry) - Cytokine Analysis (ELISA) - Gene Expression (qPCR) monitoring->immune_profiling data_interp Data Interpretation & Statistical Analysis endpoint->data_interp immune_profiling->data_interp

Caption: In Vivo Anti-Tumor Efficacy Experimental Workflow.

Experimental Protocols

In Vivo Anti-Tumor Efficacy Studies in Syngeneic Mouse Models

A representative experimental protocol for evaluating the in vivo anti-tumor efficacy of DSP-0509 is as follows:

  • Animal Models: Studies typically utilize syngeneic mouse models, where the tumor and the mouse are of the same genetic background, ensuring a competent immune system. Commonly used models include BALB/c mice for CT26 colon carcinoma and 4T1 breast cancer, and C3H/HeN mice for LM8 osteosarcoma.[10]

  • Tumor Cell Implantation: A specified number of tumor cells (e.g., 1 x 10^6 CT26 cells) are injected subcutaneously into the flank of the mice.[12]

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. DSP-0509 is typically administered intravenously (i.v.) on a weekly schedule at doses ranging from 1 to 5 mg/kg.[4][11] For combination therapies, checkpoint inhibitors like anti-PD-1 antibodies are administered intraperitoneally (i.p.).[12]

  • Monitoring and Endpoints: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoints often include tumor growth inhibition and overall survival.

  • Immunophenotyping: To understand the mechanism of action, at the end of the study or at specific time points, tumors and spleens are harvested for immunological analysis. This includes:

    • Flow Cytometry: To analyze the composition and activation status of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells, effector memory T cells, and regulatory T cells.[2][3]

    • ELISA: To measure the levels of cytokines such as IFN-α in the blood or tissue homogenates.[3]

    • Quantitative PCR (qPCR): To analyze the expression of genes related to immune activation, such as granzyme B (Gzmb) and interleukin-12 (Il12).[10]

In Vitro TLR7 Agonist Activity Assay

The potency of TLR7 agonists is assessed using reporter cell lines that express human TLR7.

  • Cell Line: HEK293 cells engineered to express human TLR7 and a reporter gene, such as secreted alkaline phosphatase (SEAP), under the control of an NF-κB promoter are used.[9]

  • Assay Procedure: The cells are treated with varying concentrations of the TLR7 agonist (e.g., DSP-0509).

  • Data Analysis: Activation of TLR7 leads to the expression of the reporter gene. The activity of the reporter protein (e.g., SEAP) is measured, and the EC50 value (the concentration at which 50% of the maximum response is observed) is calculated to determine the potency of the agonist.[2][3]

References

Safety Operating Guide

Proper Disposal Procedures for T-0509

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for T-0509, a selective full agonist of the β1 adrenergic receptor (CAS No. 96843-99-1). Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.

Disposal Plan and Procedural Guidance

The primary source of disposal information for any chemical is its Safety Data Sheet (SDS). The following procedures are based on the available SDS for this compound and general best practices for laboratory chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • This compound is a chemical substance that must be disposed of as hazardous waste. Do not dispose of this compound in regular trash or down the drain.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations governing chemical waste.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container must be in good condition with a secure-fitting cap.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" and "β1 Receptor Agonist"), and the approximate quantity. Do not use abbreviations.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Disposal Request and Pickup:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Complete any required waste disposal forms accurately and completely.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.

Quantitative Data

Currently, specific quantitative data regarding disposal limits for this compound are not publicly available. Disposal regulations are typically based on the hazardous characteristics of the waste as defined by regulatory bodies such as the EPA in the United States. It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.

ParameterValue
CAS Number 96843-99-1
Hazard Classification To be determined by the user in accordance with local and national regulations.
Recommended Storage Store in a cool, dry place away from incompatible materials.

Experimental Protocols

This compound is utilized in research to study the effects of β1 adrenergic receptor activation. A common experimental application involves investigating its impact on the cyclic AMP (cAMP) signaling pathway in cardiac myocytes.

Example Experimental Protocol: Measurement of cAMP Levels in Cardiac Myocytes

  • Cell Culture: Primary cardiac myocytes are isolated and cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound to stimulate the β1 adrenergic receptors.

  • cAMP Measurement: Intracellular cAMP levels are measured using a FRET (Förster Resonance Energy Transfer)-based biosensor. This involves live-cell imaging to monitor the conformational changes of the biosensor in response to cAMP binding.

  • Data Analysis: The change in FRET ratio is quantified to determine the relative change in cAMP concentration over time and in response to different this compound concentrations.

  • Functional Assay (Optional): The physiological response to this compound, such as the contractility of cardiac myocytes, can be measured simultaneously to correlate with cAMP levels.[1]

Signaling Pathway and Experimental Workflow

This compound, as a β1 adrenergic receptor agonist, activates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for studying its effects.

T0509_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T0509 This compound Beta1AR β1 Adrenergic Receptor T0509->Beta1AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Increased Contractility) Phosphorylation->Response Leads to

Caption: this compound Signaling Pathway.

T0509_Experimental_Workflow start Start cell_culture Culture Cardiac Myocytes start->cell_culture treatment Treat with this compound cell_culture->treatment measurement Measure cAMP Levels (FRET Imaging) treatment->measurement functional_assay Measure Myocyte Contractility treatment->functional_assay data_analysis Analyze FRET Data measurement->data_analysis correlation Correlate cAMP Levels with Contractility data_analysis->correlation functional_assay->correlation end End correlation->end

Caption: this compound Experimental Workflow.

References

Essential Safety and Logistical Information for Handling Investigational New Drugs: Focus on DSP-0509 (Guretolimod) and AMG-509 (Xaluritamig)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling the investigational new drugs (INDs) DSP-0509 (Guretolimod) and AMG-509 (Xaluritamig). Given the initial query for "T-0509," it is highly probable that one of these two compounds, both in clinical development, was the intended subject. This guide is intended to be your preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance to directly address your operational questions.

Compound Identification and Properties

A summary of the key characteristics of DSP-0509 and AMG-509 is provided below. As investigational compounds, some data may be limited.

PropertyDSP-0509 (Guretolimod Hydrochloride)AMG-509 (Xaluritamig)
Synonyms Guretolimod HClXaluritamig
Mechanism of Action Toll-like receptor 7 (TLR7) agonist[1][2]Bispecific T-cell engager (BiTE) targeting STEAP1 and CD3[3][4][5]
Therapeutic Area Oncology (Advanced Solid Tumors)Oncology (Metastatic Castration-Resistant Prostate Cancer)[4]
Appearance Solid powder (based on general knowledge of similar compounds)Humanized bi-specific antibody, typically supplied as a liquid solution[5]
Solubility High water solubility[6]Reconstituted/diluted with sterile PBS or saline[5]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling DSP-0509 and AMG-509 in a laboratory setting. These recommendations are based on general best practices for handling potent, investigational compounds and may need to be adapted based on a site-specific risk assessment.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents skin contact with the compound. Double-gloving provides an extra layer of protection, especially when handling concentrated solutions.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or airborne particles of powder.
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required when handling the powdered form of DSP-0509 outside of a certified chemical fume hood to prevent inhalation.Minimizes the risk of inhaling aerosolized powder.
Face Protection A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes, such as during reconstitution or dilution of the compounds.Provides an additional barrier to protect the entire face from splashes.

Operational and Disposal Plans

Handling and Storage

DSP-0509 (Guretolimod Hydrochloride):

  • Storage: Store in a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents.

  • Handling:

    • As a potent compound, all handling of the solid form should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Avoid contact with skin and eyes.

    • Use non-sparking tools if the compound is a flammable solid.

    • Ensure adequate ventilation.

AMG-509 (Xaluritamig):

  • Storage: As a biologic, AMG-509 will likely require refrigerated storage. Refer to the specific product documentation for precise temperature requirements.

  • Handling:

    • Handle using aseptic technique in a biological safety cabinet (BSC) to maintain sterility and prevent exposure.

    • Avoid vigorous shaking or agitation that could denature the antibody.

    • Visually inspect for particulate matter and discoloration before use.

Spill Management
  • Small Spills (Powder):

    • Don the appropriate PPE.

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Wet the paper towels with a suitable solvent (e.g., water or ethanol) to dampen the powder.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate cleaning agent.

  • Small Spills (Liquid):

    • Don the appropriate PPE.

    • Cover the spill with absorbent material.

    • Wipe up the spill and place the contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate cleaning agent.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal

All waste generated from handling DSP-0509 and AMG-509, including unused material, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical or biological waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.

Experimental Protocols

General Methodology for In Vitro Studies with TLR7 Agonists (DSP-0509)
  • Cell Culture: Culture appropriate immune cells (e.g., peripheral blood mononuclear cells (PBMCs), plasmacytoid dendritic cells (pDCs), or cell lines expressing TLR7) in a suitable medium.

  • Compound Preparation: Prepare a stock solution of DSP-0509 in a suitable solvent (e.g., DMSO or water) and further dilute to the desired working concentrations in cell culture medium.

  • Cell Treatment: Add the diluted DSP-0509 to the cell cultures and incubate for a specified period (e.g., 24-48 hours).

  • Endpoint Analysis: Assess the effects of DSP-0509 on the cells using various assays, such as:

    • Cytokine Production: Measure the levels of cytokines (e.g., IFN-α, TNF-α, IL-6) in the cell culture supernatants by ELISA or multiplex bead array.

    • Cell Activation: Analyze the expression of cell surface activation markers (e.g., CD69, CD86) by flow cytometry.

    • Gene Expression: Measure the expression of target genes by RT-qPCR.

General Methodology for In Vitro Cytotoxicity Assays with Bispecific T-cell Engagers (AMG-509)
  • Cell Lines: Use a target cancer cell line that expresses STEAP1 and an effector T-cell population (e.g., purified T cells or PBMCs).

  • Co-culture: Co-culture the target and effector cells at a specific effector-to-target (E:T) ratio.

  • Compound Addition: Add serial dilutions of AMG-509 to the co-culture.

  • Incubation: Incubate the co-culture for a period sufficient to allow for T-cell mediated cytotoxicity (e.g., 48-72 hours).

  • Cytotoxicity Measurement: Quantify target cell lysis using methods such as:

    • Chromium-51 Release Assay: A traditional method that measures the release of radioactive chromium from lysed target cells.

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from damaged cells.

    • Luciferase-based Assays: Use target cells engineered to express luciferase, where a decrease in luminescence indicates cell death.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DSP0509_Mechanism_of_Action cluster_cell Antigen Presenting Cell (e.g., pDC) cluster_downstream Downstream Effects DSP0509 DSP-0509 TLR7 TLR7 (in endosome) DSP0509->TLR7 binds MyD88 MyD88 TLR7->MyD88 activates IRF7 IRF7 MyD88->IRF7 activates Type1_IFN Type I Interferons (IFN-α/β) IRF7->Type1_IFN induces transcription CTL_activation Cytotoxic T Lymphocyte (CTL) Activation Type1_IFN->CTL_activation Antitumor_Immunity Anti-tumor Immunity CTL_activation->Antitumor_Immunity

Caption: Mechanism of action for DSP-0509 (Guretolimod), a TLR7 agonist.

AMG509_Mechanism_of_Action T_Cell T-Cell CD3 CD3 Lysis Tumor Cell Lysis T_Cell->Lysis induces Tumor_Cell Tumor Cell STEAP1 STEAP1 AMG509 AMG-509 (Xaluritamig) AMG509->CD3 binds AMG509->STEAP1 binds

Caption: Mechanism of action for AMG-509 (Xaluritamig), a bispecific T-cell engager.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Immune or Cancer Cells) Treatment Cell Treatment/ Co-culture Cell_Culture->Treatment Compound_Prep Compound Preparation (DSP-0509 or AMG-509) Compound_Prep->Treatment Endpoint_Assay Endpoint Assays (ELISA, Flow Cytometry, Cytotoxicity) Treatment->Endpoint_Assay Data_Analysis Data Analysis Endpoint_Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.